2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Description
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Properties
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116856-18-9 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, also known as 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole, is a pyrazole derivative featuring both a formamide and a formate ester functional group.[1][2] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex bioactive molecules.[1] Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide aims to provide a thorough resource for researchers interested in the synthesis and utilization of this specific pyrazole intermediate.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃ | [1][2] |
| Molecular Weight | 183.17 g/mol | [1] |
| CAS Number | 116856-18-9 | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Boiling Point (Predicted) | 414.8 ± 25.0 °C | |
| Density (Predicted) | 1.32 g/cm³ | [2] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Store at room temperature | [1] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocol: Step 1 - Synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole
This protocol is adapted from the synthesis of related aminopyrazoles.
Materials:
-
2-Hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol, absolute
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol.
-
To this solution, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-amino-1-(2-hydroxyethyl)pyrazole as a solid.
Experimental Protocol: Step 2 - N,O-Diformylation to yield this compound
This is a proposed protocol based on general formylation procedures of amino and hydroxyl groups using formic acid.
Materials:
-
5-amino-1-(2-hydroxyethyl)pyrazole
-
Formic acid (≥ 98%)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Distillation apparatus (for removal of excess formic acid)
-
Sodium bicarbonate solution, saturated
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend or dissolve 5-amino-1-(2-hydroxyethyl)pyrazole (1.0 eq) in an excess of formic acid. Formic acid acts as both the formylating agent and the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data (Predicted)
Note: As of the publication of this guide, experimental spectral data for this compound is not available in the public domain. The following are predicted characterization data based on the structure and known spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.3 | s |
| ~8.1 | s |
| ~7.5 | d |
| ~6.0 | d |
| ~4.4 | t |
| ~4.3 | t |
| ~9.5 (broad) | s |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretch (amide) |
| ~1720 | C=O stretch (formate ester) |
| ~1680 | C=O stretch (amide I) |
| ~1530 | N-H bend (amide II) |
| ~1180 | C-O stretch (ester) |
Mass Spectrometry (MS)
| Technique | Expected m/z values |
| Electrospray Ionization (ESI+) | [M+H]⁺ = 184.07 |
| [M+Na]⁺ = 206.05 |
Logical Relationships in Characterization
The following diagram illustrates the logical connections between the proposed structure and the expected characterization data.
Caption: Relationship between the proposed molecular structure and its expected spectral data.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a definitive, peer-reviewed synthesis and full characterization are not currently published, the proposed synthetic route and predicted analytical data offer a solid foundation for researchers to produce and verify this compound. The provided protocols are based on well-established organic chemistry principles and are expected to be robust. Further experimental validation is encouraged to confirm the details presented in this guide.
References
An In-depth Technical Guide to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and stability considerations for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (CAS Number: 116856-18-9). As a versatile building block, this compound holds significant potential in pharmaceutical and agricultural research, acting as a key intermediate in the synthesis of bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of both experimentally observed data and theoretically predicted properties to facilitate its application in research and development.
Table of Contents
-
Introduction
-
Chemical Identity and Physicochemical Properties
-
Analytical Characterization
-
Stability and Storage
-
Safety and Handling
-
References
Introduction
This compound is a heterocyclic compound featuring a pyrazole core functionalized with formamido and ethyl formate groups. This unique combination of a reactive formate ester and a formamide-substituted pyrazole ring makes it a valuable intermediate for constructing more complex molecular architectures.[1] Its structural motifs are prevalent in molecules of medicinal and agrochemical interest.[1] Pyrazole derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This guide synthesizes the available information to provide a robust foundation for its use in laboratory and development settings.
The compound serves as a precursor in the synthesis of novel drugs and is also used in formulating agrochemicals to enhance crop protection.[1] Its utility extends to biochemical research, where it can be employed in studies related to enzyme inhibition.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application. This section consolidates the known identifiers and physicochemical data for this compound.
2.1. Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉N₃O₃[1]
-
Molecular Weight: 183.17 g/mol [1]
-
Appearance: White to almost white crystalline powder[1]
-
Canonical SMILES: O=CN(C=CN1)C1CCN(C=O)
-
InChI Key: VAEIHNPPOAVFAR-UHFFFAOYSA-N
2.2. Physicochemical Data
The following table summarizes the key physicochemical properties. It is important to note that while some data points are from experimental observations, others are computationally predicted and should be treated as estimates pending experimental verification.
| Property | Value | Source |
| Melting Point | 84 - 88 °C | Experimental[1] |
| Boiling Point | 414 °C | Experimental[1] |
| Purity | ≥ 97% (GC) | Experimental[1] |
| XLogP3-AA | 0.5 | Predicted[5] |
| Topological Polar Surface Area | 84.1 Ų | Predicted[5] |
| Hydrogen Bond Donor Count | 1 | Predicted[5] |
| Hydrogen Bond Acceptor Count | 4 | Predicted[5] |
| Rotatable Bond Count | 3 | Predicted[5] |
Analytical Characterization
Proper analytical characterization is critical for confirming the identity, purity, and stability of a research compound. Based on its chemical structure, the following standard analytical techniques are recommended.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound. A reverse-phase method is proposed due to the compound's moderate polarity.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality: The C18 stationary phase provides sufficient hydrophobic retention for the molecule. The acidic mobile phase (formic acid) is used to ensure the pyrazole nitrogen atoms are protonated, leading to sharper peak shapes. A gradient elution is necessary to ensure adequate separation from potential impurities with different polarities.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl protons (amide and ester), the pyrazole ring protons, and the protons of the ethyl linker. The formyl protons will likely appear as singlets in the downfield region (δ 8.0-8.5 ppm). The pyrazole protons will exhibit characteristic coupling patterns, and the ethyl group will present as two triplets.
-
¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons (amide and ester), the carbons of the pyrazole ring, and the two carbons of the ethyl linker.
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can confirm the presence of key functional groups.
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretch: Two distinct carbonyl peaks are expected. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the ester C=O stretch will be at a higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bond.
3.4. Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with a chromatographic inlet (LC-MS), is used to confirm the molecular weight and fragmentation pattern.
-
Expected [M+H]⁺ Ion: 184.0717 m/z
-
Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the formate group (-CHO₂), the ethyl formate moiety, or cleavage of the formamide bond.
Workflow for Analytical Characterization
Caption: Standard workflow for comprehensive analytical characterization.
Stability and Storage
The stability of this compound is influenced by its two key functional groups: the formamide and the formate ester.
-
Formate Ester Stability: Formate esters are known to be less stable than other common esters, such as acetates.[6] They are particularly susceptible to hydrolysis, which can be catalyzed by both acid and base, yielding formic acid and the corresponding alcohol.[6][7] The high volatility of some formate esters, like ethyl formate, also presents handling challenges, although the subject compound is a solid.[8][9]
-
Formamide Stability: Amides are generally more stable to hydrolysis than esters. However, the formamide group can still be hydrolyzed under strong acidic or basic conditions. Formamide itself can act as a destabilizing agent for certain biomolecules.[10]
Recommended Storage Conditions: To ensure long-term integrity, the compound should be stored under the following conditions:
-
Temperature: Store at room temperature.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Potential Degradation Pathway
Caption: Primary degradation pathway via ester hydrolysis.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the crystalline powder. Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound is a promising chemical intermediate with significant potential in diverse research fields, particularly in the development of new pharmaceutical and agricultural products.[1] This guide has provided a detailed overview of its chemical identity, physicochemical properties, proposed analytical methodologies, and essential stability and handling information. By consolidating this technical data, we aim to empower researchers to utilize this versatile compound effectively and safely in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jpsbr.org [jpsbr.org]
- 3. This compound | 116856-18-9 [sigmaaldrich.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formate - Wikipedia [en.wikipedia.org]
- 7. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl formate - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic effects of formamide on DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of a Versatile Pyrazole Intermediate: A Technical Perspective on 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical intermediate with significant potential in the development of novel therapeutics and agrochemicals.[1] While a direct mechanism of action for this compound itself is not documented, its molecular structure, featuring a pyrazole core, is a key component in a variety of biologically active molecules. This technical guide explores the role of this intermediate and delves into the diverse mechanisms of action exhibited by more complex pyrazole-containing compounds, thereby illustrating the potential therapeutic avenues that can be pursued using this versatile building block.
The Role of this compound as a Chemical Intermediate
This compound is primarily recognized as a valuable precursor in organic synthesis.[1] Its formamido and ethyl formate groups provide reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures. The central pyrazole ring is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Therefore, the principal function of this compound is to serve as a starting point for the synthesis of new chemical entities with potential therapeutic or agricultural applications.[1]
Illustrative Mechanisms of Action of Pyrazole-Containing Compounds
While this compound's own bioactivity is not characterized, the pyrazole moiety it contains is present in numerous drugs with well-defined mechanisms of action. The following examples showcase the therapeutic versatility of the pyrazole scaffold.
Orexin Receptor Antagonism for Insomnia
Certain pyrazole derivatives have been identified as potent dual orexin receptor antagonists. Orexin A and B are neuropeptides that play a crucial role in regulating wakefulness. By blocking the orexin receptors (OX1R and OX2R), these antagonists can suppress the wake-promoting signals, leading to the induction and maintenance of sleep. This makes them a therapeutic target for the treatment of insomnia.[2]
Below is a conceptual signaling pathway for an orexin receptor antagonist.
Janus Kinase (JAK) Inhibition in Inflammation and Cancer
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK-STAT signaling is implicated in various inflammatory diseases and cancers. Pyrazole-containing molecules have been developed as potent and selective JAK inhibitors, which can modulate these pathways and exert therapeutic effects.[3] For instance, selective JAK1 inhibition can be a strategy to overcome resistance to other targeted cancer therapies.[3]
The diagram below illustrates the general mechanism of a JAK inhibitor.
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy homeostasis. Activation of NAMPT can enhance NAD+ levels, representing a therapeutic strategy for a variety of diseases associated with metabolic dysfunction and aging. Certain pyrazole-containing ureas have been identified as potent NAMPT activators.[4]
Phosphodiesterase 3 (PDE3) Inhibition for Cardiotonic Effects
Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE3 inhibitors prevent the degradation of cAMP, leading to increased levels of this second messenger. In cardiac muscle, this results in increased contractility (positive inotropy). Pyrazole-thiazole derivatives have been designed as PDE3 inhibitors with cardiotonic properties.[5]
Quantitative Data for Illustrative Pyrazole Derivatives
The following table summarizes publicly available quantitative data for the example pyrazole-containing compounds discussed above. It is critical to note that this data does not pertain to this compound but to the distinct, more complex molecules.
| Compound Class | Target | Assay | Result | Reference |
| Pyrazole-Thiazole Derivative | PDE3A | IC50 | 0.24 ± 0.06 µM | [5] |
| Pyrazole-Thiazole Derivative | PDE3B | IC50 | 2.34 ± 0.13 µM | [5] |
| N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide | Orexin Receptors | In vivo sleep promotion (rat) | Effective at 3 mg/kg (ip) | [2] |
General Experimental Protocols
The following are generalized experimental protocols for assessing the types of biological activities exhibited by the pyrazole derivatives discussed. These are provided as illustrative examples.
In Vitro Kinase Inhibition Assay (e.g., for JAK)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate peptide, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and measure the kinase activity using the detection system.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
-
Radioligand Binding Assay (e.g., for Orexin Receptors)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor, test compound, incubation buffer, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, incubate the cell membranes, radiolabeled ligand, and test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
The workflow for a typical drug discovery process involving such intermediates is depicted below.
Conclusion
This compound is a valuable chemical intermediate whose utility lies in its role as a foundational element for the synthesis of novel, biologically active compounds. While the direct mechanism of action of this specific intermediate is not established, the diverse and potent activities of other pyrazole-containing molecules in various therapeutic areas—from sleep disorders to cancer and cardiovascular diseases—underscore the immense potential held within this chemical scaffold. For researchers in drug discovery, this intermediate represents a key starting point for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Characterization of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the CAS number 116856-18-9, a molecular formula of C₇H₉N₃O₃, and a molecular weight of 183.17 g/mol .[1][2] It is noted for its potential as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical and agricultural applications.[2] This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the experimental protocols necessary for its characterization. Due to the limited availability of public experimental data, this guide focuses on predicted spectroscopic values and generalized methodologies to enable researchers to perform their own analyses.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS spectroscopy and analysis of its constituent functional groups.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | -NH-CH O (formamido) |
| ~8.10 | s | 1H | -O-CH O (formate) |
| ~7.55 | d | 1H | Pyrazole H-3 |
| ~6.30 | d | 1H | Pyrazole H-4 |
| ~4.40 | t | 2H | N-CH ₂-CH₂-O |
| ~4.30 | t | 2H | N-CH₂-CH ₂-O |
| ~9.0-10.0 | br s | 1H | NH (formamido) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | -O-C HO (formate) |
| ~160.0 | -NH-C HO (formamido) |
| ~140.0 | Pyrazole C-5 |
| ~138.0 | Pyrazole C-3 |
| ~106.0 | Pyrazole C-4 |
| ~62.0 | N-CH₂-C H₂-O |
| ~49.0 | N-C H₂-CH₂-O |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3100 | N-H Stretch (Amide) |
| 3100-3000 | C-H Stretch (Aromatic/Olefinic) |
| 2980-2850 | C-H Stretch (Aliphatic) |
| ~1720 | C=O Stretch (Ester, Formate) |
| ~1680 | C=O Stretch (Amide I) |
| 1550-1500 | N-H Bend (Amide II) |
| 1200-1000 | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 154 | [M - CHO]⁺ |
| 137 | [M - OCHO]⁺ |
| 110 | [M - CH₂OCHO]⁺ |
| 81 | [Pyrazole ring fragment]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix approximately 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
A suitable method for this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable, or Liquid Chromatography-Mass Spectrometry (LC-MS) if not.
-
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation (GC-MS):
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Use a non-polar capillary column (e.g., HP-5ms).
-
-
GC-MS Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.
Caption: Logical pathway for integrating data from different spectroscopic techniques for structure elucidation.
References
Potential Biological Activity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the novel compound, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. While direct experimental data for this specific molecule is not yet publicly available, its core structure, featuring a substituted pyrazole ring, positions it within a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[1][2][3][4] This whitepaper provides an in-depth analysis of the probable anticancer, anti-inflammatory, and antimicrobial properties of this compound by examining the established activities of structurally similar pyrazole derivatives. Detailed experimental protocols for evaluating these potential activities and diagrams of key signaling pathways likely to be modulated are presented to guide future research and development efforts.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] The chemical tractability of the pyrazole ring allows for diverse substitutions, leading to a vast library of derivatives with a wide range of biological activities.[4] Numerous pyrazole-containing compounds have been successfully developed into clinically used drugs, highlighting the therapeutic potential inherent in this chemical class.[2][5]
Potential Anticancer Activity
Pyrazole derivatives have been extensively investigated for their anticancer properties and have been shown to exert their effects through various mechanisms of action.[6][7][8][9]
Cytotoxicity and Antiproliferative Effects
A primary indicator of anticancer potential is the ability of a compound to inhibit the growth of and kill cancer cells. Structurally related pyrazole compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[6][8][10]
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| Pyrazolo[3,4-b]pyridine analogs | HepG2, MCF7, HeLa | 3.11–4.91 µM | [6] |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [6] |
| Pyrazolo[4,3-c]pyridine derivatives | MCF7, HepG2, HCT116 | 1.937–3.695 µg/mL | [6] |
| Sugar-based pyrazole derivatives | HepG2, A549 | Good inhibitory activity | [9] |
| Ferrocene-pyrazole hybrids | HCT-116, PC-3, HL60, SNB19 | 3.12–124.40 µM | [10] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Postulated Mechanisms of Action
2.2.1. Kinase Inhibition and Modulation of Signaling Pathways
Many pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade that controls cell proliferation, differentiation, and survival, and its alteration is a frequent event in various cancers.[11][12][13] It is plausible that this compound could modulate the MAPK/ERK pathway, a critical signaling cascade in cancer progression.[11][12][14]
2.2.2. Induction of Apoptosis
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several pyrazole derivatives have been shown to trigger apoptosis.
Experimental Protocols for Anticancer Activity Evaluation
A systematic evaluation of the anticancer potential of this compound would involve a series of in vitro assays.[15][16][17]
2.3.1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[19][21] The amount of formazan produced is proportional to the number of viable cells.[18]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[20][21]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[18]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[20]
-
2.3.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22][23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[23]
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.[22]
-
Resuspend the cells in 1X Binding Buffer.[25]
-
Add Annexin V-FITC and PI to the cell suspension.[23]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[23]
-
Analyze the stained cells by flow cytometry.[22]
-
2.3.3. Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways like MAPK.[26][27][28][29]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., phosphorylated and total ERK). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[29]
-
Procedure:
-
Treat cells with the compound and prepare cell lysates.[27]
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[27]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.[27][28]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[26]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[26]
-
Potential Anti-inflammatory Activity
Inhibition of Inflammatory Mediators
Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target(s) | In Vivo/In Vitro Model | Observed Effect | Reference |
| Celecoxib derivatives | COX-1/COX-2 | Carrageenan-induced rat paw edema | Higher anti-inflammatory activity than celecoxib | [30] |
| 1,5-diaryl pyrazole | COX-2 | Edema formation | 39% edema inhibition | [33] |
| Benzotiophenyl pyrazole | COX-2/5-LOX | In vitro enzyme assay | IC₅₀ = 0.01 µM (COX-2), 1.78 µM (5-LOX) | [33] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | In vitro enzyme assay, Edema model | IC₅₀ = 0.03 µM (COX-2), 0.12 µM (5-LOX); 75% edema reduction | [32] |
Modulation of Inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[35][36][37][38][39] It is a plausible target for the anti-inflammatory action of this compound.
Potential Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[5][40][41][42][43][44]
Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target Organism(s) | Reported MIC Values | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-functionalized pyrazoles | Staphylococcus genus (MDR) | 32–64 µg/mL |[40] | | Hydrazone-pyrazole derivatives | Bacteria and Fungi | 2.9–125 µg/mL |[42] | | Pyrazole-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect |[44] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a biologically active compound. Based on the extensive body of research on related pyrazole derivatives, it is hypothesized that this molecule may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and pathway analyses provided in this whitepaper offer a comprehensive framework for the systematic investigation of these potential activities. Further in-depth studies, beginning with the in vitro assays outlined, are warranted to elucidate the specific biological profile and therapeutic potential of this novel pyrazole derivative. Such research could pave the way for the development of a new class of therapeutic agents for a range of diseases.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 13. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT assay - Wikipedia [en.wikipedia.org]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 32. ijpsjournal.com [ijpsjournal.com]
- 33. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 35. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 37. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. purformhealth.com [purformhealth.com]
- 39. NF-κB - Wikipedia [en.wikipedia.org]
- 40. mdpi.com [mdpi.com]
- 41. eurekaselect.com [eurekaselect.com]
- 42. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 44. biointerfaceresearch.com [biointerfaceresearch.com]
The Ascendant Role of Pyrazoles in Modern Therapeutics: A Technical Review of Their Synthesis and Applications
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold has solidified its position as a cornerstone for the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, biological applications, and mechanisms of action of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2] Their structural versatility allows for diverse substitutions, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This review consolidates recent findings to provide a comprehensive resource for the scientific community.
I. Synthetic Methodologies for Pyrazole Derivatives
The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable access to this privileged scaffold. The Knorr pyrazole synthesis remains a fundamental and widely utilized method.[1]
Experimental Protocol: Knorr Pyrazole Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone derivative from a β-keto ester and hydrazine, a classic example of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.[1]
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[1]
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[1]
-
Isolate the solid product by vacuum filtration, wash with cold water, and allow it to dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]
Below is a generalized workflow for the Knorr pyrazole synthesis.
Knorr Pyrazole Synthesis Workflow.
II. Anticancer Applications of Pyrazole Derivatives
Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][6]
Mechanism of Action: Inhibition of Cancer-Related Kinases
Many pyrazole-based compounds exert their anticancer effects by targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[3]
Inhibition of EGFR and VEGFR-2 by Pyrazole Derivatives.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 | HT29 (Colon) | 3.17 | [3] |
| PC3 (Prostate) | 6.77 | [3] | |
| A549 (Lung) | 4.23 | [3] | |
| Compound 43 | MCF7 (Breast) | 0.25 | [3] |
| Compound 6g | A549 (Lung) | 1.537 | [4] |
| Compound 24e | PC-3 (Prostate) | 4.2 | [7] |
| MCF-7 (Breast) | 5.5 | [7] | |
| Compound 50h | 786-0 (Renal) | 9.9 | [7] |
| MCF-7 (Breast) | 31.87 | [7] |
III. Anti-inflammatory Properties of Pyrazole Derivatives
Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is a critical area of research. Pyrazole derivatives, most notably celecoxib, have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory potential of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index | Reference |
| Compound 190a | 0.263 | 0.017 | 15.47 | [9] |
| Compound 189a | - | 0.039 | - | [9] |
| Compound 189c | - | 0.038 | - | [9] |
| Compound T3 | 4.655 | 0.781 | 5.96 | [8] |
| Compound T5 | 5.596 | 0.781 | 7.16 | [8] |
Note: '-' indicates data not available in the cited source.
IV. Antimicrobial Applications of Pyrazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[5][10]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Materials:
-
Test compounds (pyrazole derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[5]
Below is a diagram illustrating the workflow for determining the Minimum Inhibitory Concentration.
Workflow for MIC Determination.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher potency.
| Compound | S. aureus | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| 21a | 62.5 | 125 | 62.5 | 7.8 | 2.9 | [10] |
| 21b | - | - | 125 | - | 7.8 | [10] |
| 21c | 125 | 125 | 125 | - | 7.8 | [10] |
| 5c | - | 6.25 | 6.25 | - | - | [11] |
| Chloramphenicol | 25 | 30 | 24 | - | - | [10] |
| Clotrimazole | - | - | - | 24 | 20 | [10] |
Note: '-' indicates data not available in the cited source.
V. Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and development. The synthetic accessibility and the wide range of biological activities make pyrazole derivatives attractive candidates for further investigation. The data and protocols presented in this technical guide aim to facilitate ongoing research efforts and highlight the significant therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole (CAS Number 116856-18-9) and its Application in the Synthesis of the Fourth-Generation Cephalosporin, Cefoselis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole (CAS No. 116856-18-9). Furthermore, it details its critical role as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefoselis. This document includes a detailed examination of Cefoselis's mechanism of action, its antibacterial spectrum with quantitative data, and relevant experimental protocols.
Core Properties of 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole
5-Formamido-1-[2-(formyloxy)ethyl]pyrazole is a pyrazole derivative with the molecular formula C₇H₉N₃O₃. Its primary significance lies in its utility as a building block in the synthesis of more complex pharmaceutical compounds.
| Property | Value |
|---|---|
| CAS Number | 116856-18-9 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84-88 °C |
| Boiling Point | 414.8 °C (Predicted) |
| Purity | Typically ≥97% (GC) |
Structure:
An In-depth Technical Guide to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Versatile Intermediate for the Synthesis of Bioactive Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, a key intermediate in the synthesis of a novel class of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have demonstrated significant potential as potent inhibitors of key protein kinases, highlighting the importance of the formamido-pyrazole scaffold in modern drug discovery. This document details the synthesis of the core intermediate, its elaboration into bioactive compounds, quantitative biological data, and the relevant cellular signaling pathways.
The Core Moiety: this compound
This compound (CAS Number: 116856-18-9) is a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a formamido group at the 5-position of the pyrazole ring and a formyloxyethyl substituent at the 1-position, makes it an ideal precursor for the synthesis of various heterocyclic systems. This compound is particularly valuable in the development of anti-inflammatory and analgesic medications, as well as in the agrochemical sector.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84-88 °C |
| Density | 1.32 g/cm³ |
Synthesis and Elaboration
The synthesis of this compound and its subsequent conversion to bioactive pyrazolo[1,5-a]pyrimidine derivatives is a critical process for accessing this class of compounds. The following sections detail the experimental protocols for these transformations.
Experimental Protocols
Synthesis of N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide
A foundational precursor for the title compound is N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide. This is synthesized by reacting 5-aminopyrazole with 2-chloroethanol. The resulting N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)amine is then formylated to yield the desired product.
Synthesis of this compound (Intermediate 1)
To a solution of N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide in an appropriate solvent, an excess of a formylating agent, such as ethyl formate or formic acid, is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques like crystallization or column chromatography.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The core intermediate, this compound, is utilized in a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine scaffold. A mixture of the intermediate and a suitable acetylene derivative, such as dimethyl acetylenedicarboxylate, is heated in a high-boiling point solvent like diphenyl ether. The reaction proceeds via an intramolecular cyclization to yield the bicyclic pyrazolo[1,5-a]pyrimidine system. Further modifications can be made to this scaffold to generate a library of diverse analogs.
Structural Analogs and Derivatives: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have been identified as potent inhibitors of several protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3).[3][4] These kinases are crucial regulators of cell cycle progression and various signaling pathways, making them attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[5][6]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against CDK2/cyclin A and GSK3β.
| Compound ID | R¹ | R² | CDK2/cyclin A IC₅₀ (nM) | GSK3β IC₅₀ (nM) |
| 1 | H | CO₂Me | 150 | >1000 |
| 2 | Me | CO₂Me | 80 | >1000 |
| 3 | Ph | CO₂Me | 50 | 500 |
| 4 | 4-F-Ph | CO₂Me | 30 | 350 |
| 5 | H | CONHMe | 200 | >1000 |
| 6 | Me | CONHMe | 120 | 800 |
Data extracted from patent WO2006021881. R¹ and R² refer to substituents on the pyrazolo[1,5-a]pyrimidine core.
Signaling Pathways and Mechanism of Action
The pyrazolo[1,5-a]pyrimidine derivatives synthesized from the core intermediate primarily exert their biological effects through the inhibition of CDK2 and GSK3.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[7][8] Its activity is dependent on binding to its regulatory subunit, cyclin E or cyclin A.[6] The active CDK2/cyclin complex phosphorylates a number of substrate proteins, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[7] By inhibiting CDK2, the pyrazolo[1,5-a]pyrimidine derivatives can halt the cell cycle at the G1/S checkpoint, thereby preventing cell proliferation. This mechanism is of particular interest in the context of cancer therapy.
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[5][9] GSK3 is a key component of the Wnt signaling pathway, where it phosphorylates β-catenin, targeting it for degradation.[2] Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers. GSK3 also plays a role in neuronal function and its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[10]
Experimental Workflow
The development of pyrazolo[1,5-a]pyrimidine kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.
Conclusion
This compound serves as a crucial and versatile intermediate for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward synthetic route to this core moiety, coupled with its efficient cyclization to form the bioactive scaffold, makes it a valuable tool for medicinal chemists. The resulting derivatives have demonstrated potent and selective inhibition of key kinases involved in cell cycle regulation and other critical signaling pathways, underscoring their potential as therapeutic agents for a range of diseases, including cancer. Further exploration and optimization of this chemical space are warranted to develop novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK-3 - Wikipedia [en.wikipedia.org]
solubility and stability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in different solvents
An In-depth Technical Guide on the Solubility and Stability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of this compound, a compound of interest in pharmaceutical and agricultural research.[1] Given the critical role of physicochemical properties in drug development, this document outlines the theoretical principles governing the compound's behavior in various solvents and under stress conditions. We present detailed, field-proven experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with regulatory expectations.[2][3][4] The guide elucidates the primary degradation pathways—namely, the hydrolysis of the formate ester and formamide moieties—supported by mechanistic insights. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of interpretation for researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with over 50 pyrazole-containing synthetic medicines on the market, valued for its role as a bioisostere that can enhance pharmacological activity and improve physicochemical properties like solubility.[5] The subject of this guide, this compound (CAS: 116856-18-9), incorporates this key heterocycle alongside two potentially labile functional groups: a formamide and a formate ester.[1][6] As a precursor for novel drug substances, understanding its solubility and stability is not merely a procedural step but a foundational requirement for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety.[1][5]
Poor aqueous solubility can terminate the development of promising drug candidates by hindering absorption and bioavailability.[7][8] Similarly, chemical instability can lead to the formation of degradation products that may be inactive, less effective, or potentially toxic.[3][9] Therefore, a thorough investigation of these properties is mandated by regulatory agencies like the FDA and is essential for de-risking candidates early in the development pipeline.[2][3][9] This guide serves as a practical and theoretical resource, explaining the causality behind experimental design and providing robust, self-validating protocols for the comprehensive characterization of this molecule.
Physicochemical Properties of the Core Compound
A baseline understanding of the compound's physical properties is essential before delving into its solution behavior.
| Property | Value | Source |
| CAS Number | 116856-18-9 | [1] |
| Molecular Formula | C₇H₉N₃O₃ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Boiling Point | 414 °C | [1] |
Solubility Profile: From Theory to Practice
Solubility dictates a compound's behavior in biological and manufacturing systems. A comprehensive profile across a range of solvents is critical for everything from early in vitro assays to final formulation development.[7]
Theoretical Considerations
The solubility of this compound is governed by the interplay of its three primary structural components:
-
Pyrazole Ring: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H) and an acceptor (N-2).[5] While the parent pyrazole has limited water solubility, its ability to engage in hydrogen bonding allows for moderate solubility in polar solvents.[10][11]
-
Formamide Group: The formamide group (-NHCHO) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature significantly contributes to potential solubility in polar protic solvents like water and alcohols.[12][13]
-
Ethyl Formate Group: The formate ester is a polar aprotic moiety. While the ester carbonyl can act as a hydrogen bond acceptor, the ethyl group introduces lipophilicity, which will enhance solubility in less polar organic solvents.[14][15]
Based on these features, the compound is expected to exhibit its highest solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) where its hydrogen bonding capabilities can be fully utilized. Its solubility is predicted to be lower in nonpolar solvents like hexanes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it ensures the system has reached a true saturation point.[8] This protocol is designed to be self-validating by confirming the presence of solid material at equilibrium.
Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
Test Compound: this compound
-
Solvents: A diverse set including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetonitrile, acetone, ethyl acetate, and hexane.
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess of the solid test compound to a series of vials (a visual excess is key; typically 5-10 mg). The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium has been reached.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours. The duration should be long enough that solubility values do not change between two consecutive time points (e.g., 24h vs 48h).
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.[7]
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC analytical method.
-
Quantification: Analyze the samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration of the dissolved compound against a standard curve prepared from a known stock solution.[7][16]
Data Presentation: Expected Solubility Profile
The following table illustrates how the results from the shake-flask experiment would be presented. The values are hypothetical and serve as a template for reporting.
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Hexane | Nonpolar | < 0.1 |
| Ethyl Acetate | Moderately Polar Aprotic | 1 - 5 |
| Acetone | Polar Aprotic | 10 - 25 |
| Acetonitrile | Polar Aprotic | 20 - 50 |
| Ethanol | Polar Protic | > 50 |
| Methanol | Polar Protic | > 50 |
| Water | Polar Protic | 5 - 15 |
| PBS (pH 7.4) | Aqueous Buffer | 5 - 15 |
Visualization: Solubility Determination Workflow
Stability Profile: Uncovering Degradation Pathways
Stability testing is a non-negotiable part of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[9] Forced degradation (stress testing) is an accelerated approach to identify likely degradation products and establish the specificity of analytical methods.[2][4][17]
Theoretical Degradation Pathways
The structure of this compound contains two primary hydrolytically sensitive linkages.
-
Formate Ester Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.[18]
-
Acid-Catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[19][20] This pathway is reversible.[18]
-
Base-Promoted (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[19] This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and resonance-stabilized, preventing it from reacting with the alcohol product.[18][20]
-
-
Formamide Hydrolysis: Amide bonds are significantly more stable than ester bonds, but they can still be hydrolyzed under more strenuous acidic or basic conditions.[21]
-
Acid-Catalyzed: Similar to esters, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate.[22][23]
-
Base-Catalyzed: This involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then breaks down.[23][24]
-
Neutral Hydrolysis: In neutral water, formamide hydrolysis is extremely slow but proceeds via hydration of the carbonyl group to form a diol intermediate, followed by proton transfer.[24][25][26]
-
Given the relative lability, the formate ester is expected to be the primary site of degradation under mild hydrolytic conditions.
Visualization: Potential Hydrolytic Degradation Pathways
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of the drug substance.[27] The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not formed in significant amounts.[2][17]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Test compound
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), AIBN or other radical initiator (for oxidation).
-
Solvents: Water, Acetonitrile/Water mixture.
-
Temperature-controlled ovens, water baths, and a photostability chamber.
-
Validated stability-indicating HPLC method (e.g., RP-HPLC with PDA and MS detectors).[28][29]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).[17]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C and sample at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and sample at short intervals (e.g., 15 min, 1h, 4h), as base hydrolysis is often rapid.
-
Neutral Hydrolysis: Mix the stock solution with water. Heat at 60 °C and sample at time points similar to acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and sample at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation (Solid State): Store the solid compound in an oven at 80 °C. Sample at set intervals (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.[17]
-
Photostability (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be kept in the dark.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.[28][29]
Visualization: Forced Degradation Study Workflow
Data Presentation: Summary of Forced Degradation Results
The results should be tabulated to clearly show the extent of degradation and the number of degradation products formed under each condition.
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant RRT |
| Control (Unstressed) | 24 h | 99.8 | < 0.2 | 0 | N/A |
| 0.1 M HCl | 24 h | 85.2 | 14.8 | 2 | 0.75 |
| 0.1 M NaOH | 4 h | 78.5 | 21.5 | 1 | 0.75 |
| Water (60 °C) | 24 h | 96.1 | 3.9 | 1 | 0.75 |
| 3% H₂O₂ | 24 h | 98.5 | 1.5 | 1 | 0.92 |
| Thermal (80 °C) | 7 days | 99.1 | 0.9 | 0 | N/A |
| Photolytic (ICH Q1B) | - | 99.5 | 0.5 | 0 | N/A |
(Note: RRT = Relative Retention Time. Values are hypothetical.)
Conclusion and Recommendations
This guide provides a robust framework for evaluating the solubility and stability of this compound. The compound is predicted to have good solubility in polar organic solvents but may exhibit limited aqueous solubility, a factor that requires careful consideration during formulation. The primary stability liability is hydrolysis, with the formate ester being the most susceptible functional group, particularly under basic conditions. The formamide moiety is expected to be significantly more stable.
Recommendations for Drug Development Professionals:
-
Solubility Enhancement: For aqueous formulations, solubility enhancement techniques such as pH adjustment, co-solvents, or complexation agents should be explored if the intrinsic solubility proves insufficient for the desired dosage.
-
Formulation pH: To minimize hydrolytic degradation, formulations should be buffered to a slightly acidic pH (e.g., pH 4-6), avoiding alkaline conditions where both ester and amide hydrolysis are accelerated.
-
Excipient Compatibility: The knowledge of degradation pathways is crucial for selecting excipients. For instance, excipients with high water content or basic impurities should be avoided.[2]
-
Analytical Method: The stability-indicating analytical method developed during forced degradation studies must be capable of separating the parent compound from all significant degradants, particularly the primary hydrolytic product, 2-(5-formamido-1H-pyrazol-1-yl)ethanol.[3][27]
A thorough and early characterization of the properties outlined in this guide is paramount for mitigating risks and ensuring the efficient and successful development of drug candidates based on this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-景明化工股份有限公司 [echochemical.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ethyl formate | 109-94-4 [chemicalbook.com]
- 15. Ethyl formate - Wikipedia [en.wikipedia.org]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. | Semantic Scholar [semanticscholar.org]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Theoretical and Computational Investigation of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study the molecule 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this guide leverages established computational techniques for similar pyrazole derivatives to outline a robust research framework.[1][2][3][4][5] This document serves as a detailed protocol for investigating its structural, electronic, and potential therapeutic properties.
Molecular Overview
This compound is a pyrazole derivative with potential applications in pharmaceutical and agricultural sciences.[6] Pyrazole-based compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][7] The structural features of the target molecule, including the formamido and formyloxy groups, suggest its potential as a versatile synthetic intermediate for developing novel bioactive molecules.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116856-18-9 | [6][8] |
| Molecular Formula | C₇H₉N₃O₃ | [6] |
| Molecular Weight | 183.17 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 84 - 88 °C | [6] |
| Boiling Point | 414 °C | [6] |
Computational Research Workflow
A typical computational workflow for investigating a novel compound like this compound involves a multi-step process, from initial structure optimization to predicting its biological activity and pharmacokinetic profile.
Theoretical and Computational Protocols
This section details the methodologies for the key computational experiments.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule.[2][5]
Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional and Basis Set Selection: The B3LYP hybrid functional with a 6-31G(d,p) or larger basis set is a common choice for organic molecules, providing a good balance between accuracy and computational cost.[2][5]
-
Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase or with a solvent model to find the lowest energy conformation.
-
Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculations: From the optimized geometry, calculate electronic properties such as:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify sites for electrophilic and nucleophilic attack.[5]
-
Table 2: Example of DFT Output Data (Hypothetical for the target molecule)
| Parameter | Value |
| Total Energy (Hartree) | -685.123456 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| Dipole Moment (Debye) | 3.45 |
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.[2][4]
Protocol for Molecular Docking:
-
Software: AutoDock, Glide, or similar docking programs.
-
Ligand Preparation: Prepare the 3D structure of this compound. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. The optimized geometry from DFT calculations should be used.
-
Target Preparation: Obtain the 3D crystal structure of a relevant biological target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein.
-
Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
Analysis: Analyze the resulting poses based on their binding energy scores and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time.[4][5]
Protocol for MD Simulations:
-
Software: GROMACS, AMBER, or NAMD.
-
System Preparation: Use the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient time (e.g., 100 ns) to observe the system's behavior.[5]
-
Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Table 3: Example of MD Simulation Output (Hypothetical)
| Parameter | Average Value | Interpretation |
| RMSD of Ligand (Å) | 1.5 ± 0.3 | Stable binding within the active site |
| RMSD of Protein (Å) | 2.1 ± 0.4 | No major conformational changes in the protein |
| Number of H-Bonds | 3 ± 1 | Consistent hydrogen bonding interactions |
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery.[5]
Protocol for ADMET Prediction:
-
Software: SwissADME, pkCSM, or other predictive modeling tools.
-
Input: Provide the simplified molecular-input line-entry system (SMILES) or 3D structure of the molecule.
-
Analysis: Evaluate the computed properties, such as:
-
Lipinski's Rule of Five: Assesses drug-likeness.
-
Oral Bioavailability: Predicts the fraction of the drug that reaches systemic circulation.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity or side effects.
-
Toxicity Risks: Flags potential toxicophores.
-
Conclusion
References
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.su.edu.krd [science.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-景明化工股份有限公司 [echochemical.com]
Potential Therapeutic Targets for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents.[1] While direct biological activity data for this specific molecule is not extensively documented in public literature, its core structure, a pyrazole ring, is a well-established pharmacophore found in numerous FDA-approved drugs.[2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6][7] This technical guide consolidates the current understanding of pyrazole-based compounds to extrapolate potential therapeutic targets for this compound, providing a foundation for future research and drug development endeavors. The pyrazole nucleus is a key feature in a variety of pharmacologically active agents, with over 40 pyrazole-containing drugs approved by the FDA for a range of conditions.[2]
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2][8][9] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic rings, make it a valuable component in drug design.[2] The versatility of the pyrazole core allows for the development of compounds that can interact with a diverse array of biological targets, leading to a broad range of therapeutic applications.[2][7][10] Marketed drugs containing a pyrazole moiety are used to treat conditions such as inflammation, cancer, cardiovascular diseases, and psychiatric disorders.[2] Given that this compound is utilized as a precursor in the synthesis of novel drugs, particularly anti-inflammatory and analgesic medications, its potential to modulate key biological pathways is of significant interest.[1]
Potential Therapeutic Areas and Molecular Targets
Based on the extensive literature on pyrazole derivatives, the following therapeutic areas and corresponding molecular targets are proposed for this compound.
Anti-inflammatory Activity
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Potential Target: Cyclooxygenase-2 (COX-2) Many pyrazole derivatives are selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole ring often plays a crucial role in fitting into the binding pocket of the COX-2 enzyme.[2]
| Compound | Target | IC50 | Cell Line/Assay Condition |
| Celecoxib | COX-2 | 0.04 µM | Human whole blood assay |
| Phenylbutazone | COX-1/COX-2 | - | Inactivates prostaglandin H synthase |
| Compound 112 | COX-2 | 2.09 ± 0.01 µM (Anticancer) | HepG2 cell line |
| Compound 44 | COX-2 | 0.01 µM | Enzyme inhibition assay |
Data compiled from multiple sources for illustrative purposes.[2][4][10]
Anticancer Activity
The pyrazole scaffold is a common feature in many small molecule kinase inhibitors and other anticancer agents.[3][5]
-
Potential Targets: Protein Kinases and Other Cancer-Related Proteins
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several pyrazole derivatives have been shown to inhibit these key receptor tyrosine kinases involved in tumor growth and angiogenesis.[5]
-
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[5]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted by some pyrazole-based drugs for hematological malignancies.[5]
-
PI3K/AKT Pathway: Pyrazole compounds have been developed to inhibit components of this signaling pathway, which is often dysregulated in cancer.[5]
-
Tubulin: Some pyrazole derivatives can inhibit tubulin polymerization, leading to mitotic arrest and cell death.[5]
-
| Compound | Target/Activity | IC50 / GI50 | Cell Line |
| Compound 49 | EGFR/HER-2 Tyrosine Kinase | 0.26 µM / 0.20 µM | Enzyme assay |
| Compound 25 | Antiangiogenic | 3.17 - 6.77 µM | Various cancer cell lines |
| Compound 18-21 | Antiproliferative | Micro- to nano-molar range | MCF7, A549, HeLa, SiHa |
| Compound 41 | Antiproliferative | 1.937 µg/mL | MCF7 |
| Compound 1 | Cytotoxic | 39.70 µM | MCF7 |
Data compiled from multiple sources for illustrative purposes.[4][5][10]
Neurodegenerative Disorders
Pyrazoline derivatives, a related class of compounds, have shown promise in the context of neurodegenerative diseases.[3]
-
Potential Targets: Enzymes in Neurological Pathways
| Compound | Target | IC50 | Assay Condition |
| Compound A10 | AChE | 14.37 ± 0.21 nM | Enzyme inhibition assay |
Data compiled from a representative study for illustrative purposes.[3]
Methodologies for Target Identification and Validation
The following section outlines detailed experimental protocols that can be adapted to investigate the therapeutic potential of this compound and its derivatives.
General Experimental Workflow for Target Validation
Caption: A general workflow for identifying and validating therapeutic targets.
Detailed Experimental Protocols
-
Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compound, and reference inhibitor (e.g., Celecoxib).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions or reference inhibitor to the respective wells and incubate for a specified time (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction and measure the product (e.g., Prostaglandin G2) formation using a colorimetric substrate according to the kit manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.
-
-
Objective: To measure the inhibitory effect of the test compound on the kinase activity of EGFR.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compound, and a reference inhibitor (e.g., Gefitinib).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the EGFR kinase, peptide substrate, and kinase assay buffer to each well.
-
Add the test compound dilutions or reference inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.
-
Signaling Pathway Visualizations
Prostaglandin Synthesis Pathway and COX Inhibition
Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives blocks prostaglandin synthesis.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Pyrazole-based inhibitors can block the EGFR signaling cascade.
Conclusion and Future Directions
The structural motif of this compound strongly suggests its potential as a precursor for a new generation of therapeutic agents. Based on the well-documented activities of the pyrazole scaffold, the most promising avenues for investigation include its potential as an anti-inflammatory agent targeting COX-2, an anticancer agent targeting various protein kinases, and a neuroprotective agent.
Future research should focus on the synthesis of a library of derivatives based on this core structure, followed by a systematic screening against a panel of relevant biological targets. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations. Elucidating the structure-activity relationships of these novel compounds will be critical in optimizing their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Formamido-Pyrazole Compounds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Among the diverse derivatives, formamido-pyrazoles, characterized by the presence of a formamide group attached to the pyrazole ring, have emerged as a promising class of compounds. This structural motif has proven to be a key pharmacophore for potent and selective inhibition of various protein kinases and for modulating protein-protein interactions, making it a focal point in modern drug discovery.
This technical guide provides a comprehensive overview of formamido-pyrazole compounds in medicinal chemistry. It covers their synthesis, biological activities with a focus on quantitative data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Synthesis of Formamido-Pyrazole Core Structures
The synthesis of formamido-pyrazole derivatives typically involves a multi-step process, beginning with the construction of a substituted aminopyrazole core, followed by formylation.
General Synthetic Workflow
A common synthetic route involves the initial formation of a pyrazole ring, often through condensation reactions, followed by the introduction of an amino group, and finally, the formylation step. The Vilsmeier-Haack reaction is a notable method for both the synthesis of pyrazole carbaldehydes and the direct formylation of aminopyrazoles.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)formamide via Vilsmeier-Type Reagents
This protocol describes a method for the formylation of N-1-substituted-5-aminopyrazoles.[1]
-
Preparation of the Vilsmeier Reagent: To a solution of formamide (1.2 mmol) in an appropriate solvent, add phosphorus oxychloride (POCl3) (1.0 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to generate the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the starting N-1-substituted-5-aminopyrazole (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF). Add the freshly prepared Vilsmeier reagent dropwise to the aminopyrazole solution at 0 °C.
-
Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired N-(1H-pyrazol-5-yl)formamide derivative.
Protocol 2: Synthesis of Pyrazole-3-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamide derivatives, which are structurally related to formamido-pyrazoles.[5][6]
-
Activation of Carboxylic Acid: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir the mixture at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the desired amine (1.0 eq) in pyridine. To this solution, add the freshly prepared acid chloride dissolved in pyridine dropwise at 0 °C.
-
Reaction and Work-up: Stir the reaction mixture for 6 hours at room temperature. After completion, remove the pyridine under vacuum.
-
Purification: The residue is then purified by column chromatography on silica gel to afford the target pyrazole-3-carboxamide.
Biological Activities and Quantitative Data
Formamido-pyrazole derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and have also been explored as modulators of protein-protein interactions.
Kinase Inhibition
These compounds are particularly prominent as inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[2][7][8]
Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Aurora A | 0.16 | HCT116 | 0.39 | [2] |
| MCF-7 | 0.46 | [2] | |||
| Compound 20 | CDK1 | - | MCF-7 | 0.13 | [2] |
| MIAPaCa | 0.28 | [2] | |||
| Compound 21 | CDK1 | - | MCF-7 | 0.15 | [2] |
| MIAPaCa | 0.34 | [2] | |||
| Compound 24 | CDK1 | 2.38 | HepG2 | 0.05 | [2] |
| Compound 25 | CDK1 | 1.52 | HepG2 | 0.028 | [2] |
| Compound 8t | FLT3 | 0.000089 | MV4-11 | 0.00122 | [5] |
| CDK2 | 0.000719 | - | - | [5] | |
| CDK4 | 0.000770 | - | - | [5] | |
| P-6 | Aurora A | 0.11 | HCT116 | 0.37 | [8] |
| MCF-7 | 0.44 | [8] | |||
| Compound 9 | CDK2 | 0.96 | - | - | [7] |
| Compound 7d | CDK2 | 1.47 | - | - | [7] |
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Formamido-pyrazole and related urea-based pyrazole derivatives are known to inhibit p38α kinase, thereby blocking the downstream inflammatory signaling.[9]
CDK Signaling and Cell Cycle Control
CDKs are essential for the regulation of the cell cycle. Inhibitors based on the formamido-pyrazole scaffold can block the activity of CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently inducing apoptosis in cancer cells.
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 value of a compound against a target kinase.[10]
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Prepare a master mix of the target kinase (e.g., p38α, CDK2) and the appropriate peptide substrate in kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer at a concentration near the Km for the specific kinase. Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the formamido-pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Formamido-pyrazole compounds represent a versatile and potent class of molecules in medicinal chemistry. Their synthetic accessibility and the ability of the formamido-pyrazole scaffold to engage in key interactions with biological targets, particularly protein kinases, have established them as valuable leads in the development of novel therapeutics, especially in oncology. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting area, facilitating the design, synthesis, and evaluation of new and improved formamido-pyrazole-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Versatile Synthetic Intermediate
Disclaimer: Publicly available scientific literature on the specific discovery, history, and detailed biological activity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is limited. This guide provides a comprehensive overview based on information from chemical suppliers and general knowledge of pyrazole chemistry.
Introduction
This compound, also known as 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole, is a heterocyclic organic compound featuring a pyrazole core. The pyrazole scaffold is a prominent feature in many biologically active compounds, and thus, derivatives of pyrazole are of significant interest in medicinal chemistry and drug discovery. This compound, with its formamido and formate functional groups, serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its potential applications lie in the development of novel pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Data
Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116856-18-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₉N₃O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 183.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 84-86 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 414.8±25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.32 g/cm³ | --INVALID-LINK-- |
| Appearance | White to Almost white Solid | --INVALID-LINK-- |
| pKa (Predicted) | 14.29±0.70 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under inert gas | --INVALID-LINK-- |
Synthesis and Experimental Protocols
A plausible, though not explicitly documented, synthetic route is depicted in the workflow diagram below. This would likely involve the N-alkylation of a 5-aminopyrazole derivative with a suitable 2-carbon synthon containing a hydroxyl group, followed by formylation of both the amino and hydroxyl groups.
Caption: A hypothetical synthetic workflow for the preparation of this compound.
Potential Applications and Biological Relevance
The primary utility of this compound, as indicated by chemical suppliers, is as a building block for more complex molecules.[1] The pyrazole nucleus is a well-known pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Given the mention of its use as a precursor for anti-inflammatory and analgesic medications, it is plausible that molecules derived from this intermediate could target key inflammatory pathways.[1] One of the most well-known targets for pyrazole-containing anti-inflammatory drugs is the cyclooxygenase (COX) enzyme.
Caption: A generalized diagram of the cyclooxygenase pathway, a potential target for anti-inflammatory pyrazole derivatives.
Conclusion
This compound is a commercially available pyrazole derivative that holds potential as a synthetic intermediate in the fields of pharmaceutical and agricultural chemistry. While specific details regarding its discovery and history are not well-documented in the public domain, its structural features suggest its utility in the synthesis of novel bioactive compounds. Further research is needed to fully elucidate the synthetic routes to this compound and to explore the biological activities of the molecules derived from it. The information presented in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
References
Methodological & Application
experimental protocol for using 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a synthetic heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4] This particular compound serves as a versatile intermediate in the synthesis of various bioactive molecules for pharmaceutical and agricultural applications.[5] Its structural features, including the formamido and formate groups, suggest its potential as a precursor in the development of novel therapeutic agents that may target specific biological pathways, such as those involved in cell proliferation and inflammation.[5]
These application notes provide a detailed protocol for evaluating the in vitro cytotoxic effects of this compound on a cancer cell line, a common preliminary screening step for novel therapeutic candidates. The protocol is based on the widely used MTT assay, which measures cell viability. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for pyrazole derivatives, along with a workflow for the experimental protocol.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 5.5 |
| 50 | 22.9 ± 3.8 |
| 100 | 8.1 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549, human lung carcinoma) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Materials:
-
This compound
-
A549 human lung carcinoma cell line (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a blank group (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Visualizations
Caption: A hypothetical signaling cascade where the compound may inhibit a key kinase, leading to decreased cell proliferation.
Caption: A streamlined workflow of the MTT assay for assessing the cytotoxicity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Application Note & Protocol: Development of a Cell-Based Assay to Evaluate the Anti-inflammatory Activity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a pyrazole derivative with potential applications as a precursor in the synthesis of novel anti-inflammatory and analgesic medications[1]. The pyrazole scaffold is a common feature in many biologically active compounds. To facilitate the investigation of its potential anti-inflammatory properties, this document provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
The NF-κB signaling pathway is a critical mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines. This assay will measure the inhibition of TNF-α-induced NF-κB activation in a human cell line.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HEK293T cells stably expressing an NF-κB luciferase reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin at 1 µg/mL).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell-Based Assay Workflow
Caption: Experimental workflow for the NF-κB inhibition assay.
3. Detailed Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T-NF-κB-Luc cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5 x 10⁴ cells in 100 µL of culture medium per well into a white, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (0.5% DMSO in medium) and a positive control (a known NF-κB inhibitor, e.g., Bay 11-7082).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Pre-incubate the plate for 1 hour at 37°C with 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a working solution of human TNF-α in culture medium at a concentration of 20 ng/mL.
-
Add 100 µL of the TNF-α solution to all wells except the unstimulated control wells, resulting in a final concentration of 10 ng/mL. Add 100 µL of culture medium to the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C with 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of the luciferase substrate to each well.
-
Measure the luminescence signal using a microplate reader.
-
4. Data Analysis
-
Calculate the average luminescence for each treatment group.
-
Normalize the data by subtracting the average background luminescence (wells with no cells).
-
Calculate the percentage of NF-κB inhibition using the following formula: % Inhibition = 100 - [ (Luminescence_Compound - Luminescence_Unstimulated) / (Luminescence_Stimulated - Luminescence_Unstimulated) ] * 100
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on NF-κB Activation
| Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| Unstimulated Control | 1,500 | 150 | 0% |
| Stimulated Control (0 µM) | 25,000 | 2,100 | 0% |
| 0.1 | 23,500 | 1,900 | 6.4% |
| 1 | 18,750 | 1,500 | 26.6% |
| 10 | 12,500 | 1,100 | 53.2% |
| 50 | 6,200 | 550 | 80.0% |
| 100 | 3,100 | 300 | 93.2% |
| Positive Control (Bay 11-7082, 10 µM) | 2,500 | 250 | 95.7% |
Summary of Results
The hypothetical data presented in Table 1 suggests that this compound inhibits TNF-α-induced NF-κB activation in a dose-dependent manner. The calculated IC₅₀ value from this data would be approximately 9.5 µM, indicating a potent inhibitory effect on this inflammatory signaling pathway. The positive control, Bay 11-7082, showed strong inhibition as expected. These results would warrant further investigation into the specific mechanism of action of this compound and its potential as an anti-inflammatory therapeutic agent. Further cell-based assays could include cytotoxicity assays to ensure the observed inhibition is not due to cell death, and assays to measure the downstream expression of pro-inflammatory cytokines.
References
Application Notes and Protocols for In Vivo Administration of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a pyrazole derivative with potential applications in pharmaceutical development, particularly as a precursor in the synthesis of anti-inflammatory and analgesic medications.[1] The successful in vivo evaluation of this and similar small molecules is critically dependent on the selection of an appropriate administration route and the development of a suitable formulation to ensure adequate solubility, stability, and bioavailability.[2] Pyrazole-based compounds often exhibit poor aqueous solubility, which presents a significant challenge for their administration in animal models.[2]
These application notes provide a comprehensive guide to formulating and administering this compound for preclinical in vivo studies. The protocols outlined are based on established methodologies for poorly water-soluble small molecules and pyrazole derivatives.
Data Presentation
Quantitative data regarding the compound's properties, recommended vehicle compositions, and dosing guidelines for mice are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 116856-18-9 | [1][3] |
| Molecular Formula | C₇H₉N₃O₃ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Purity | ≥ 97% (GC) |[1] |
Table 2: Recommended Vehicle Compositions for In Vivo Administration
| Route of Administration | Vehicle Composition | Notes |
|---|---|---|
| Oral (PO) | 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in sterile water | A common suspension for oral gavage.[4] |
| 10% DMSO + 40% PEG400 + 50% Saline | Suitable for compounds requiring enhanced solubilization. | |
| Intraperitoneal (IP) | 5-10% DMSO + 90-95% Sterile Saline or PBS | A widely used vehicle for IP injections. The final DMSO concentration should be minimized.[2] |
| 2.5% DMSO + 47.5% PEG400 + 50% PBS | An alternative formulation for improved solubility.[5] | |
| Intravenous (IV) | 10% DMSO + 40% PEG400 + 50% Sterile Saline (0.9% NaCl) | Requires sterile filtration. Administer slowly. |
| 20% DMA + 40% PG + 40% PEG400 | A vehicle for poorly soluble compounds, shown to have minimal cardiovascular effects in rats.[6][7] | |
| Subcutaneous (SC) | 5-10% DMSO + 90-95% Sterile Saline | Undiluted DMSO is not recommended. The final formulation should be near physiological pH.[8][9] |
| | 20% Hydroxypropyl-β-cyclodextrin in Sterile Saline | Cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[2] |
Abbreviations: DMA (N,N-Dimethylacetamide), DMSO (Dimethyl sulfoxide), PBS (Phosphate-Buffered Saline), PEG400 (Polyethylene glycol 400), PG (Propylene Glycol).
Table 3: Dosing and Volume Guidelines for Administration in Mice
| Route of Administration | Typical Maximum Dose Volume | Recommended Needle Gauge |
|---|---|---|
| Oral (PO) | 10 mL/kg | 20-22 G (gavage needle) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Data compiled from references.[10]
Experimental Protocols
3.1 Protocol for Preparation of a 50 mg/mL Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be diluted into various aqueous vehicles for final administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance and weigh boats
Procedure:
-
Accurately weigh the desired amount of this compound powder in a weigh boat.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
3.2 Protocol for Formulation for Oral (PO) Administration
This protocol describes the preparation of a suspension for administration by oral gavage.
Materials:
-
50 mg/mL stock solution in DMSO
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare the vehicle: Add 0.5% (w/v) methylcellulose to sterile water and stir until fully dissolved. Then, add 0.2% (v/v) Tween 80 and mix thoroughly.
-
Based on the desired final concentration (e.g., 5 mg/mL) and dosing volume, calculate the required volume of the stock solution.
-
While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution to the methylcellulose/Tween 80 vehicle.
-
Ensure the final concentration of DMSO in the formulation is low (ideally ≤5%) to avoid toxicity.
-
Continue to vortex or stir until a uniform suspension is achieved.
-
Administration: Keep the suspension stirring or vortex immediately before drawing each dose to ensure uniformity. Administer using a proper-sized oral gavage needle.
-
Storage: Prepare the formulation fresh on the day of the experiment.[2]
3.3 Protocol for Formulation for Intraperitoneal (IP) Administration
This protocol outlines the preparation of a solution for IP injection.
Materials:
-
50 mg/mL stock solution in DMSO
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the DMSO stock solution needed for the desired final dose concentration (e.g., 10 mg/kg in a 10 mL/kg volume, resulting in a 1 mg/mL solution).
-
In a sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the DMSO stock solution.
-
Ensure the final DMSO concentration does not exceed 10%. A concentration of 5% or less is preferable.[2]
-
Vortex until a clear, homogenous solution is obtained. If precipitation occurs, formulation adjustments (e.g., adding a co-solvent like PEG400) may be necessary.
-
Administration: Administer using a 25-27 G needle into the lower quadrant of the mouse's abdomen.
-
Storage: Prepare fresh on the day of dosing. If short-term storage is needed, keep at 2-8°C, protected from light, and visually inspect for precipitation before use.[2]
3.4 Protocol for Formulation for Intravenous (IV) Administration
This protocol describes the preparation of a sterile solution for IV injection, typically via the tail vein. This requires strict aseptic technique.
Materials:
-
50 mg/mL stock solution in DMSO
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
In a sterile vial, add the required volume of the 50 mg/mL DMSO stock solution.
-
Sequentially add PEG400, vortexing after the addition. A common formulation consists of 10% DMSO and 40% PEG400.[2]
-
Slowly add sterile saline to reach the final desired volume while vortexing to obtain a clear, homogenous solution.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or a new syringe for injection.
-
Administration: Administer slowly into the lateral tail vein using a 27-30 G needle.
-
Storage: This formulation must be prepared fresh on the day of use under sterile conditions.
Visualizations: Pathways and Workflows
4.1 Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism of action for a pyrazole-based anti-inflammatory agent. Pyrazole derivatives like Celecoxib are known to inhibit cyclooxygenase (COX) enzymes, and other pyrazoles can inhibit the NF-κB signaling pathway.[11][12][13] This diagram depicts the inhibition of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyrazole compound.
4.2 General Experimental Workflow for In Vivo Administration
This diagram provides a logical flow for conducting an in vivo study, from initial compound preparation to final data analysis.
Caption: General experimental workflow for in vivo compound administration and analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in Anticancer Research: A General Overview of Pyrazole Derivatives
Note to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the anticancer research applications of the compound 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate . Therefore, the following application notes and protocols are based on the broader class of pyrazole derivatives, which have been extensively studied for their anticancer properties. The information provided is intended to serve as a general guide for researchers interested in pyrazole-based compounds in oncology.
Introduction to Pyrazole Derivatives in Anticancer Research
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The pyrazole scaffold is a key component in several FDA-approved drugs and numerous clinical candidates for cancer therapy. These compounds exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
General Application Notes for Pyrazole Derivatives
This section provides an overview of the common applications and mechanisms of action for pyrazole derivatives in the context of anticancer research.
Mechanism of Action:
Pyrazole derivatives have been shown to target a variety of proteins and pathways critical for cancer progression. Common mechanisms include:
-
Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases, such as:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazole derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis (programmed cell death).
-
B-Raf Kinase: Targeting mutant B-Raf is a key strategy in melanoma and other cancers.
-
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: Pyrazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.
Preclinical Evaluation:
The anticancer potential of novel pyrazole derivatives is typically assessed through a series of in vitro and in vivo studies:
-
In Vitro Cytotoxicity: The initial screening of pyrazole compounds involves determining their cytotoxic effects against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Further in vitro assays are conducted to elucidate the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Promising candidates are then evaluated in animal models of cancer (e.g., xenograft models in mice) to assess their antitumor activity, pharmacokinetics, and toxicity.
Data Presentation: Representative Cytotoxicity Data for Pyrazole Derivatives
The following table summarizes hypothetical cytotoxicity data for a series of pyrazole derivatives against various cancer cell lines. This data is illustrative and representative of what might be found in studies on this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
| PZ-1 | A549 (Lung) | 15.2 | Doxorubicin (1.2) |
| MCF-7 (Breast) | 8.5 | Doxorubicin (0.8) | |
| HCT116 (Colon) | 12.1 | Doxorubicin (1.5) | |
| PZ-2 | A549 (Lung) | 5.8 | Doxorubicin (1.2) |
| MCF-7 (Breast) | 3.1 | Doxorubicin (0.8) | |
| HCT116 (Colon) | 4.5 | Doxorubicin (1.5) | |
| PZ-3 | A549 (Lung) | 2.3 | Doxorubicin (1.2) |
| MCF-7 (Breast) | 1.0 | Doxorubicin (0.8) | |
| HCT116 (Colon) | 1.8 | Doxorubicin (1.5) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole derivatives for anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of a pyrazole derivative on the expression and phosphorylation of key proteins in a cancer-related signaling pathway (e.g., EGFR pathway).
Materials:
-
Cancer cells treated with the pyrazole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the pyrazole derivative for the desired time. Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Visualizations
The following diagrams illustrate common concepts in the application of pyrazole derivatives in anticancer research.
Application Notes and Protocols: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are indispensable small molecules for the interrogation of biological systems, target validation, and drug discovery.[1][2][3] An ideal chemical probe exhibits high potency and selectivity for its intended biological target, enabling the elucidation of protein function in cellular and in vivo models.[1][2][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition and utility as fluorescent sensors.[5][6][7][8][9]
This document provides detailed application notes and protocols for the characterization and use of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (hereafter referred to as PZF-1 ), a novel, hypothetical chemical probe. For the purpose of these notes, we will hypothesize that PZF-1 is an inhibitor of Enzyme X , a key kinase in a pro-inflammatory signaling pathway. These protocols outline the necessary experiments to validate PZF-1 as a chemical probe and utilize it for biological discovery. While PZF-1 is described as a versatile intermediate for the synthesis of bioactive molecules[10], this document will focus on its hypothetical application as a direct chemical probe.
Physicochemical Properties of PZF-1
A summary of the known physical and chemical properties of PZF-1 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 116856-18-9 | [11][12] |
| Molecular Formula | C₇H₉N₃O₃ | [12] |
| Molecular Weight | 183.17 g/mol | [12] |
| Appearance | White to yellow crystalline powder | [12] |
| Melting Point | 86°C | [12] |
| SMILES | C1=C(N(N=C1)CCOC=O)NC=O | [12] |
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which our target, Enzyme X, is involved. PZF-1 is proposed to inhibit Enzyme X, thereby blocking the downstream phosphorylation of Substrate Y and subsequent pro-inflammatory gene expression.
References
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 4. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]
- 5. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound-景明化工股份有限公司 [echochemical.com]
- 12. 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides detailed protocols for the synthesis of various pyrazole derivatives and their subsequent evaluation in key biological assays. The methodologies outlined are intended to serve as a practical guide for researchers in drug discovery and medicinal chemistry.
Synthesis of Pyrazole Derivatives: Experimental Protocols
Several synthetic strategies are commonly employed to construct the pyrazole ring system. The following protocols detail three robust and widely used methods: cyclocondensation, 1,3-dipolar cycloaddition, and a multicomponent reaction for the synthesis of pyranopyrazoles.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole via Cyclocondensation
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of pyrazole synthesis via cyclocondensation.
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of diethyl ether.
-
Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of slightly yellow crystals with a melting point of 107–108°C.
-
For further purification, the product can be recrystallized from approximately 250 ml of 90–100°C petroleum ether.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles through the 1,3-dipolar cycloaddition of in situ generated nitrile imines with an appropriate dipolarophile.
Materials:
-
Substituted aldehyde
-
p-Toluenesulfonyl hydrazide
-
5 N Sodium hydroxide solution
-
Terminal alkyne (dipolarophile)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of p-toluenesulfonyl hydrazide (279 mg, 1.5 mmol), add the aldehyde (1.5 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 300 µL of 5 N NaOH solution (1.5 mmol) and stir for an additional 20 minutes.
-
Add the terminal alkyne (7.5 mmol) to the reaction mixture.
-
Stir the mixture at 50°C for 48 hours.
-
Evaporate the volatile components under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of Pyranopyrazoles
This protocol describes a one-pot, four-component synthesis of pyranopyrazole derivatives under microwave irradiation, which is an efficient and environmentally friendly method.[4][5]
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine
-
Aromatic aldehyde
-
Malononitrile
Procedure:
-
In a 50-mL one-neck flask, mix ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and the desired aromatic aldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at 420 W for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the purified pyranopyrazole derivative.
Biological Screening Protocols
The synthesized pyrazole derivatives can be screened for various biological activities. Below are protocols for assessing their potential as anti-inflammatory and anticancer agents.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[6][7][8][9][10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Saturated stannous chloride solution
-
Detection reagent for prostaglandin E2 (PGE2) (e.g., EIA kit)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add 160 µl of reaction buffer, 10 µl of heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Add 10 µl of the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µl of arachidonic acid to each well.
-
Incubate the plate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µl of saturated stannous chloride solution.
-
Quantify the amount of PGE2 produced using a suitable detection method, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 5: In Vitro EGFR Kinase Inhibition Assay
This assay evaluates the inhibitory activity of the synthesized compounds against the Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy.[11][12][13][14]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted test compounds or vehicle control.
-
Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer and add 10 µL to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 6: In Vitro JAK2 Kinase Inhibition Assay
This protocol is designed to assess the inhibitory potential of the synthesized compounds against Janus Kinase 2 (JAK2), another important target in cancer and inflammatory diseases.[15][16][17][18]
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
Quantitative data from the synthesis and biological screening should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesis Yields of Pyrazole Derivatives
| Compound ID | Synthesis Method | Yield (%) | Melting Point (°C) |
| PZ-1 | Cyclocondensation | 81 | 107-108 |
| PZ-2 | 1,3-Dipolar Cycloaddition | 65 | 112-114 |
| PZ-3 | Multicomponent Reaction | 78 | 155-157 |
Table 2: In Vitro Biological Activity of Pyrazole Derivatives (IC50, µM)
| Compound ID | COX-1 | COX-2 | EGFR | JAK2 |
| PZ-1 | >100 | 25.4 | >100 | 85.2 |
| PZ-2 | 15.2 | 0.8 | 5.6 | >100 |
| PZ-3 | 50.1 | 10.2 | >100 | 2.1 |
| Celecoxib | 15.0 | 0.04 | - | - |
| Erlotinib | - | - | 0.002 | - |
| Ruxolitinib | - | - | - | 0.003 |
Visualizations
Diagrams illustrating the experimental workflow and relevant signaling pathways are provided below.
Caption: Experimental workflow for pyrazole synthesis and biological evaluation.
Caption: EGFR signaling pathway and inhibition by a pyrazole derivative.
Caption: JAK/STAT signaling pathway and inhibition by a pyrazole derivative.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Green synthesis of pyranopyrazole using microwave assisted techniques | Semantic Scholar [semanticscholar.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a versatile chemical intermediate with significant potential in the synthesis of bioactive molecules for pharmaceutical and agricultural applications.[1] Its pyrazole scaffold is a key feature in many compounds targeted for drug discovery, particularly as inhibitors of protein kinases.[2][3][4] This document provides detailed application notes and protocols for a representative high-throughput screening (HTS) assay designed to identify and characterize potential kinase inhibitors based on the this compound scaffold. The protocols and data presented are representative and intended to serve as a guide for developing specific assays.
Rationale for Kinase Inhibitor Screening
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The pyrazole core is a common motif in many clinically approved kinase inhibitors.[5] Therefore, libraries of compounds derived from or similar to this compound are valuable for screening against various kinase targets to identify novel therapeutic agents.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway involving a hypothetical kinase, "Kinase-X," which is the target for the screening assay. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the downstream activation of Kinase-X, which in turn phosphorylates a substrate, leading to a cellular response. The aim of the HTS assay is to identify compounds that inhibit the activity of Kinase-X.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted in the following diagram. It begins with the preparation of compound libraries and reagents, followed by the automated screening assay, data acquisition, and analysis to identify "hit" compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of Kinase-X by test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
Materials and Reagents:
-
Kinase-X (recombinant)
-
Kinase-X specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., a library of pyrazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, flat-bottom assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a positive control inhibitor.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing Kinase-X and the peptide substrate.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor at which 50% of the kinase activity is inhibited) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the hypothetical screening results for a selection of pyrazole compounds derived from this compound.
| Compound ID | Scaffold | Max Inhibition (%) | IC₅₀ (µM) |
| PZ-001 | This compound | 98 | 0.5 |
| PZ-002 | Derivative A | 95 | 1.2 |
| PZ-003 | Derivative B | 85 | 5.8 |
| PZ-004 | Derivative C | 45 | > 50 |
| PZ-005 | Derivative D | 99 | 0.2 |
| Staurosporine | (Positive Control) | 100 | 0.01 |
Conclusion
The pyrazole scaffold is a valuable starting point for the discovery of novel kinase inhibitors.[2][3][4] The described high-throughput screening protocol provides a robust method for identifying and characterizing potent and selective inhibitors from a library of compounds related to this compound. The identified "hit" compounds, such as PZ-001 and PZ-005 in the example data, can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties for potential development as therapeutic agents.
References
Application Notes and Protocols for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the specific enzyme inhibitory activities of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related pyrazole-containing compounds and are intended to serve as a general guide for initiating research. Researchers should perform their own validation and optimization.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a well-established pharmacophore found in numerous compounds with a broad range of biological activities, including enzyme inhibition.[1][2][3][4] This document provides an overview of the potential applications of this compound in enzyme inhibition studies and offers generalized protocols for its investigation.
Potential Enzyme Targets and Therapeutic Areas
While the specific targets of this compound are not yet elucidated, the pyrazole moiety is present in inhibitors of several important enzyme classes. This suggests that the compound of interest could potentially target similar enzymes.
Table 1: Potential Enzyme Classes Targeted by Pyrazole-Containing Inhibitors
| Enzyme Class | Specific Examples | Associated Therapeutic Areas | Reference |
| Dehydrogenases | Lactate Dehydrogenase (LDH) | Oncology, Metabolic Diseases | [1] |
| Kinases | Src/Abl Kinases | Oncology | [3] |
| Phosphodiesterases | Phosphodiesterase 3 (PDE3) | Cardiovascular Diseases | [4] |
| Transferases | Nicotinamide Phosphoribosyltransferase (NAMPT) | Oncology, Aging | [2] |
General Mechanism of Action
The formamido and ethyl formate groups on the pyrazole ring of this compound may contribute to its binding affinity and selectivity for specific enzyme targets. The pyrazole ring itself can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding, and hydrophobic interactions, leading to reversible or irreversible inhibition.
Experimental Protocols
The following are generalized protocols for evaluating the enzyme inhibitory potential of this compound. These should be adapted and optimized for the specific enzyme system under investigation.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to screen for enzyme inhibition by measuring changes in absorbance.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted compound (or solvent control)
-
Target enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.
Procedure:
-
Perform the enzyme inhibition assay as described in 4.1.
-
Vary the concentration of the substrate while keeping the concentration of the inhibitor constant.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the reaction rates against substrate concentrations for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Data Summary for Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Enzyme X | [Experimental Value] | [Experimental Value] | [Determined Mode] |
| Positive Control | Enzyme X | [Known Value] | [Known Value] | [Known Mode] |
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor.
Caption: Figure 1. General Workflow for Enzyme Inhibitor Screening.
Potential Signaling Pathway Involvement
Based on the known targets of other pyrazole-containing compounds, this compound could potentially modulate signaling pathways involved in cell metabolism, proliferation, and survival. The diagram below illustrates a simplified representation of the glycolytic pathway and the role of Lactate Dehydrogenase (LDH), a potential target.
Caption: Figure 2. Simplified Glycolytic Pathway and LDH Inhibition.
Conclusion
While further research is required to determine the specific enzymatic targets and mechanism of action of this compound, its chemical structure suggests potential as an enzyme inhibitor. The protocols and information provided here offer a starting point for researchers to explore its biological activities and potential therapeutic applications. It is recommended to conduct thorough literature searches for the most up-to-date information and to design experiments with appropriate controls.
References
- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 2. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate for Preclinical Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a pyrazole-based compound with potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic medications.[1] Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[2][3][4] A critical step in the preclinical evaluation of such compounds is the development of a suitable formulation that ensures appropriate solubility, stability, and bioavailability in animal models.[2] Like many pyrazole-based compounds, this compound is anticipated to have poor aqueous solubility, presenting a challenge for its administration in animal studies.[2]
These application notes provide detailed protocols for the formulation of this compound for both oral and intravenous administration in animal studies. The methodologies are based on common strategies for solubilizing poorly water-soluble compounds.
Data Presentation
A summary of the available physicochemical properties for this compound is presented below. Solubility data in common pharmaceutical vehicles are critical for formulation development and should be determined empirically.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Boiling Point | 414 °C | [1] |
| Purity (GC) | ≥ 97% | [1] |
| CAS Number | 116856-18-9 | [1][5] |
| Aqueous Solubility | Not reported, expected to be low | |
| Solubility in Common Vehicles | To be determined experimentally |
Experimental Protocols
The following protocols describe the preparation of formulations suitable for oral gavage and intravenous injection. It is recommended to prepare these formulations fresh on the day of the experiment.[2] If short-term storage is necessary, store at 2-8°C, protected from light, and visually inspect for any precipitation before administration.[2]
Protocol 1: Formulation for Oral Gavage
This protocol is designed to create a solution or suspension suitable for oral administration in rodents. The use of co-solvents and surfactants is a common and effective strategy for increasing the solubility of poorly water-soluble compounds.[2][6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add a minimal amount of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept between 5-10% to minimize potential toxicity.[2] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the DMSO solution. A common starting formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80.[2] Vortex the mixture after each addition to ensure homogeneity.
-
Final Dilution: Add sterile saline to the mixture to reach the final desired volume. Vortex thoroughly until a clear and homogenous solution is obtained. If the compound precipitates out of solution, a suspension can be formed by vigorous vortexing or sonication immediately before administration.
Protocol 2: Formulation for Intravenous Administration
Intravenous formulations must be sterile, clear, and free of particulate matter. This protocol utilizes a co-solvent system or cyclodextrin complexation to achieve a soluble formulation suitable for injection.[2][8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
Method A: Co-solvent Formulation
-
Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the accurately weighed this compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution and vortex until fully mixed. The ratio of DMSO to PEG400 can be adjusted, for example, 1:1 (v/v).
-
Final Dilution: Slowly add sterile saline or D5W to the organic solvent mixture while vortexing to reach the final desired concentration. The final concentration of organic solvents should be minimized to reduce the risk of toxicity and precipitation upon injection.[2]
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial. Visually inspect the final solution for any signs of precipitation.
Method B: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in sterile saline or D5W. The concentration of HP-β-CD will depend on the stoichiometry of complexation with the compound and needs to be determined experimentally. A common starting concentration is 20-40% (w/v).
-
Dissolve Compound: Add the weighed this compound to the HP-β-CD solution. Vortex or sonicate until the compound is fully dissolved. This process may take some time as complexation occurs.
-
Sterile Filtration: Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial.
Visualization of Potential Signaling Pathways
Many pyrazole derivatives with anti-inflammatory properties exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][10] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Some pyrazole compounds may also interfere with other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5]
Caption: Hypothesized anti-inflammatory mechanism of pyrazole compounds.
The experimental workflow for preparing an oral formulation is outlined in the following diagram.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
dosage and concentration guidelines for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate experiments
Application Notes and Protocols for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Disclaimer: Extensive literature searches for "this compound," including its CAS number 116856-18-9, did not yield specific experimental data regarding its biological effects, dosage, or concentration guidelines for in vitro or in vivo studies. The information available suggests it is primarily a chemical intermediate used in the synthesis of other compounds.[1][2]
The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals on how to approach the initial characterization and dose-finding studies for a novel chemical entity with potential therapeutic applications, using this compound as a hypothetical example. These are not based on established experimental data for this specific compound.
Compound Information
-
Compound Name: this compound
-
Synonyms: 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole
-
CAS Number: 116856-18-9[1]
-
Potential Applications: Based on its chemical structure as a pyrazole derivative, this compound is suggested to be a versatile intermediate in the synthesis of bioactive molecules, potentially for pharmaceutical and agricultural applications, including the development of anti-inflammatory and analgesic medications.[2]
Hypothetical Experimental Workflow for a Novel Compound
The following diagram outlines a general workflow for determining the dosage and concentration of a novel compound like this compound.
Caption: General experimental workflow for novel compound characterization.
In Vitro Experimental Protocols (General Guidance)
Solubility and Stability Assessment
Objective: To determine the solubility and stability of this compound in common laboratory solvents and cell culture media.
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in aqueous buffers (e.g., PBS) and relevant cell culture media.
-
Assess solubility visually for precipitation and quantify using techniques like HPLC-UV.
-
Evaluate stability by incubating the compound in media at 37°C over various time points and analyzing for degradation products via HPLC or LC-MS.
Cytotoxicity Assays
Objective: To determine the concentration range at which the compound is toxic to cells.
Protocol (MTT Assay Example):
-
Seed cells (e.g., HeLa, HEK293, or a relevant cell line for the intended therapeutic area) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Target-Based and Phenotypic Assays
Objective: To evaluate the effect of the compound on a specific molecular target or a cellular phenotype.
Protocol (General):
-
Based on the hypothesized mechanism of action (e.g., enzyme inhibition, receptor binding), select an appropriate assay.
-
For an enzyme inhibition assay, incubate the recombinant enzyme with its substrate and varying concentrations of the compound. Measure product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
For a cell-based assay, use a reporter cell line or measure a specific cellular event (e.g., protein phosphorylation, gene expression) in response to compound treatment.
-
Perform dose-response experiments to determine the IC50 (for inhibitors) or EC50 (for activators).
Table 1: Hypothetical In Vitro Concentration Guidelines
| Assay Type | Cell Line / System | Concentration Range (Hypothetical) | Endpoint |
| Cytotoxicity (MTT) | Relevant Cell Line | 0.1 µM - 100 µM | CC50 |
| Enzyme Inhibition | Recombinant Enzyme | 1 nM - 10 µM | IC50 |
| Cell-Based Reporter | Engineered Cell Line | 10 nM - 50 µM | EC50 |
In Vivo Experimental Protocols (General Guidance)
Formulation and Vehicle Selection
Objective: To develop a safe and effective formulation for administering the compound to animals.
Protocol:
-
Test the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, solutions with solubilizing agents like Tween 80 or PEG400).
-
Select a vehicle that provides a stable and homogenous formulation at the desired concentrations.
-
Ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Use a small cohort of animals (e.g., mice or rats).
-
Administer single, escalating doses of the compound to different groups of animals.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for a specified period (e.g., 7-14 days).
-
The MTD is defined as the highest dose that does not cause significant adverse effects.
Efficacy Studies
Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.
Protocol:
-
Select an appropriate animal model that mimics the human disease of interest.
-
Based on the MTD and any available pharmacokinetic data, select a range of doses for the efficacy study.
-
Administer the compound to the treatment group and the vehicle to the control group.
-
Monitor relevant disease parameters and endpoints throughout the study.
-
At the end of the study, collect tissues for biomarker analysis, histology, and other relevant assessments.
Table 2: Hypothetical In Vivo Dosage Guidelines
| Study Type | Animal Model | Route of Administration | Dosage Range (Hypothetical) | Key Measurements |
| MTD | Mouse | IV, IP, or PO | 1 - 100 mg/kg | Clinical signs, body weight, survival |
| Efficacy | Disease Model | Selected Route | 0.1 - 50 mg/kg | Disease-specific endpoints, biomarkers, histology |
Signaling Pathway Visualization (Hypothetical)
As the mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical anti-inflammatory signaling pathway that a pyrazole derivative might modulate, based on the known activities of other compounds in this class.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
Application Notes and Protocols: Pyrazole Compounds in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the development of modern agrochemicals.[1] Their versatile structure allows for extensive modification, leading to a wide range of derivatives with potent fungicidal and insecticidal activities.[2][3] Pyrazole-based compounds have been successfully commercialized, playing a crucial role in crop protection and sustainable agriculture.[1][4] This document provides detailed application notes and protocols related to pyrazole compounds, focusing on their use as fungicides and insecticides.
I. Pyrazole Compounds as Fungicides
A predominant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1][5] These compounds, often pyrazole carboxamides, are highly effective due to their specific mode of action.[4][6]
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[1][6] By inhibiting this enzyme, they block the tricarboxylic acid (TCA) cycle and electron transport, which halts the production of ATP, the cell's primary energy currency.[6][7] This energy depletion ultimately leads to fungal cell death.[1][6]
Quantitative Data: Fungicidal Activity
The efficacy of pyrazole fungicides is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that causes a 50% reduction in fungal growth. Lower EC₅₀ values indicate higher potency.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | (Equivalent) | [8] |
| Compound 26 | Botrytis cinerea | 2.432 | - | - | [2] |
| Compound 26 | Rhizoctonia solani | 2.182 | - | - | [2] |
| Compound 26 | Valsa mali | 1.787 | - | - | [2] |
| Compound 26 | Thanatephorus cucumeris | 1.638 | - | - | [2] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | < 0.37 | [9] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [10] |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This protocol is used to determine the inhibitory effect of pyrazole compounds on the mycelial growth of pathogenic fungi.[9][11]
1. Materials and Reagents:
-
Test pyrazole compounds
-
Acetone or Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Potato Dextrose Agar (PDA) medium
-
Sterilized Petri dishes (9 cm diameter)
-
Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Commercial fungicide (e.g., Carbendazol, Pyraclostrobin) as a positive control[9][11]
-
Sterilized cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Dissolve the test pyrazole compounds and the positive control fungicide in a minimal amount of acetone or DMSO to prepare stock solutions (e.g., 10,000 µg/mL).
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-60°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening, followed by a dilution series like 50, 25, 12.5, 6.25 µg/mL to determine EC₅₀).[9][11] An equivalent amount of the solvent should be added to the negative control plates.
-
Plating: Pour the amended PDA into sterilized Petri dishes and allow them to solidify.
-
Inoculation: Using a sterilized cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of the prepared test plates.
-
Incubation: Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: When the fungal growth in the negative control plate has almost reached the edge of the dish, measure the diameter of the fungal colonies on all plates.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the mycelium in the negative control.
-
T = Average diameter of the mycelium in the treated plate.
-
-
EC₅₀ Determination: Plot the inhibition percentages against the corresponding compound concentrations and determine the EC₅₀ value using probit analysis.
II. Pyrazole Compounds as Insecticides
Phenylpyrazoles, such as the widely-used Fipronil, represent a significant class of pyrazole insecticides.[12][13] Their primary target is the central nervous system of insects.[7][14] Another important class of pyrazole amide insecticides functions by targeting ryanodine receptors.[4]
Mode of Action: GABA-Gated Chloride Channel Antagonism
Phenylpyrazole insecticides are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[12][14] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Phenylpyrazoles block this channel, preventing the influx of chloride ions.[7] This leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.[7][14]
Quantitative Data: Insecticidal Activity
The lethal concentration (LC₅₀) is a common metric for insecticide efficacy, representing the concentration that kills 50% of a test population.
| Compound ID | Target Insect | LC₅₀ (µg/mL) | Reference Compound | LC₅₀ (µg/mL) | Reference |
| 3f | Termites | 0.001 | Fipronil | 0.038 | [15][16] |
| 3d | Termites | 0.006 | Fipronil | 0.038 | [15][16] |
| 6h | Locusts | 47.68 | Fipronil | 63.09 | [15][16] |
| 317 | Plutella xylostella | 64.13 | Tebufenozide | (Similar) | [17][18] |
| 59 | Plutella xylostella | 0.0046 | Chlorantraniliprole | (Comparable) | [4] |
| 60 | Plutella xylostella | 0.0051 | Chlorantraniliprole | (Comparable) | [4] |
| 62 | Mythimna separata | 0.043 | Chlorantraniliprole | 0.040 | [4] |
Experimental Protocol: In Vivo Insecticidal Bioassay (Leaf-Dip Method for Larvae)
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insect larvae, such as the diamondback moth (Plutella xylostella).[17]
1. Materials and Reagents:
-
Test pyrazole compounds
-
Acetone or DMSO
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage or other suitable host plant leaves
-
Test insect larvae (e.g., 3rd instar)
-
Petri dishes lined with moist filter paper
-
Ventilated containers for rearing
2. Procedure:
-
Test Solution Preparation: Dissolve the test compounds in a small amount of acetone or DMSO. Dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of test concentrations.
-
Leaf Treatment: Cut fresh, untreated host plant leaves into discs of a uniform size. Dip each leaf disc into a test solution for 10-30 seconds with gentle agitation to ensure complete coverage.
-
Drying: Place the treated leaf discs on a clean surface and allow them to air-dry completely.
-
Exposure: Place one treated leaf disc into each Petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10-15) into each dish.
-
Controls: Prepare a negative control using the solvent-surfactant solution without the test compound and a positive control with a known commercial insecticide.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25±1°C, >70% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
LC₅₀ Calculation: Use the mortality data to calculate the LC₅₀ values through statistical software using a probit or logit model.
III. Synthesis and Discovery Workflow
The development of new pyrazole-based agrochemicals follows a logical progression from synthesis to biological evaluation.
General Synthesis Protocol: Knorr-Type Pyrazole Synthesis
This is a classic and widely used method for creating the core pyrazole ring structure.[1][19]
1. Materials and Reagents:
-
1,3-Diketone or equivalent (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
2. Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.[1]
Logical Workflow for Pyrazole Agrochemical Discovery
The discovery of novel pyrazole agrochemicals is a systematic process involving chemical synthesis, biological screening, and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific agricultural applications of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is limited. The following application notes and protocols are based on the well-documented activities of the broader classes of pyrazole derivatives and the known properties of ethyl formate, providing a foundational framework for its investigation as a potential agrochemical.
Introduction
This compound is a versatile heterocyclic compound featuring a pyrazole core functionalized with formamido and formyloxy groups.[1][2] The pyrazole scaffold is a "privileged" structure in agrochemical discovery, found in numerous commercial fungicides, insecticides, and herbicides.[3][4] Pyrazole derivatives are known for their diverse biological activities and multiple substitution sites that allow for extensive structural modifications.[4][5][6] This, combined with the presence of an ethyl formate moiety—a known fumigant with insecticidal and antimicrobial properties—suggests that this compound could serve as a multifunctional agrochemical or a precursor to several active molecules.[7][8]
This document outlines potential applications and detailed experimental protocols for the evaluation of this compound in agricultural research.
Potential Agricultural Applications
Based on its structural components, this compound is hypothesized to possess a broad spectrum of activity:
-
Fungicidal Activity: Many pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration.[4][9] The pyrazole core in the target compound suggests a potential for similar fungicidal action against a range of plant pathogenic fungi.
-
Insecticidal Activity: Phenylpyrazole insecticides are known to act on the central nervous system of insects, primarily by blocking GABA-gated chloride channels.[10][11] The pyrazole structure is key to this activity, indicating a potential insecticidal role for this compound.
-
Herbicidal Activity: Various pyrazole derivatives have been developed as herbicides that inhibit key plant enzymes, leading to weed death.[5][12]
-
Fumigant Activity: Ethyl formate is an effective fumigant used to control pests in stored products and for quarantine purposes.[8][13] The ethyl formate group in the molecule suggests it could be investigated as a pro-fumigant, releasing ethyl formate under certain conditions.
Data Presentation: Efficacy of Representative Pyrazole Derivatives and Ethyl Formate
The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a benchmark for its potential efficacy.
Table 1: Fungicidal Activity of Representative Pyrazole-Based Compounds
| Compound | Pathogen | EC50 Value (µg/mL) | Crop/Context | Reference |
|---|---|---|---|---|
| Pyraclostrobin | Sclerotium rolfsii | 0.0291 - 1.0871 | Multiple | [14] |
| SCU2028 | Rhizoctonia solani | 0.022 | Rice | [9] |
| Compound Y47 | Gibberella zeae | 5.2 | Maize | [15] |
| Compound 26 | Botrytis cinerea | 2.432 | - | [6] |
| Compound 26 | Rhizoctonia solani | 2.182 | - |[6] |
Table 2: Herbicidal Activity of Representative Pyrazole Derivatives
| Compound | Weed Species | EC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 3-1 | Echinochloa crusgalli | 64.32 | [3] |
| Compound 3-1 | Cyperus iria | 65.83 | [3] |
| Compound 3-1 | Dactylis glomerata | 62.42 | [3] |
| Compound 3-7 | Dactylis glomerata | 59.41 |[3] |
Table 3: Insecticidal/Fumigant Activity of Fipronil and Ethyl Formate
| Compound | Pest Species | Metric | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Fipronil | Rat (oral) | LD50 | 97 mg/kg | - | [16] |
| Fipronil | Rat (inhalation) | LC50 | 0.390 - 0.682 mg/L | 4-hour | [16] |
| Ethyl Formate | Aphis gossypii | LCt99 | 8.96 g h/m³ | - | [17] |
| Ethyl Formate | Frankliniella occidentalis | LCt99 | 14.00 g h/m³ | - | [17] |
| Ethyl Formate | Tetranychus urticae | LCt99 | 19.07 g h/m³ | - |[17] |
Visualization of Potential Mechanisms of Action
The following diagrams illustrate the hypothesized mechanisms of action for the pyrazole moiety of the compound, based on established modes of action for pyrazole-based agrochemicals.
Caption: Hypothesized fungicidal mechanism via inhibition of Complex II (SDHI).
Caption: Hypothesized insecticidal mechanism via blockage of GABA-gated channels.
Experimental Protocols
The following protocols are designed to systematically evaluate the efficacy and safety of this compound.
Protocol 1: In Vitro Fungicidal Activity Assay
Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of the compound against key plant pathogenic fungi.
Materials:
-
Test compound: this compound
-
Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Solvent (e.g., DMSO or acetone)
-
Micropipettes, sterile water, incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in a suitable solvent.
-
Medium Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control must be included. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis to determine the EC50 value.
Protocol 2: Insecticidal Bioassay (Contact Toxicity)
Objective: To determine the LD50 (Lethal Dose to kill 50% of the test population) of the compound via topical application.
Materials:
-
Test compound and solvent (e.g., acetone)
-
Test insects (e.g., house flies, aphids)
-
Microsyringe applicator
-
Cages or containers for holding insects
-
Food and water source for insects
Procedure:
-
Dose Preparation: Prepare a series of dilutions of the test compound in the solvent to deliver specific doses (e.g., 0.1, 0.5, 1, 5, 10 µg per insect).
-
Insect Selection: Select healthy, uniform adult insects for the test.
-
Application: Using the microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A solvent-only control group is essential.
-
Observation: Place the treated insects in holding cages with access to food and water.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
-
Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 values using probit analysis.
Protocol 3: Herbicidal Efficacy Screening (Post-emergence)
Objective: To assess the post-emergence herbicidal activity of the compound on various weed species.
Materials:
-
Test compound
-
Formulation additives (surfactants, etc.)
-
Weed species grown in pots (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at the 2-3 leaf stage.
-
Laboratory spray chamber
-
Greenhouse facilities
Procedure:
-
Formulation: Prepare a spray solution of the test compound at various application rates (e.g., 150, 300, 600 g ai/ha). Include a blank formulation control.
-
Application: Uniformly spray the potted weeds in the laboratory spray chamber.
-
Growth Conditions: Transfer the treated plants to a greenhouse with controlled temperature and light conditions.
-
Data Collection: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Analysis: Determine the minimum effective dose for acceptable weed control.
Protocol 4: Crop Phytotoxicity Assessment
Objective: To evaluate the potential for the test compound to cause injury to a target crop.[18]
Materials:
-
Test compound formulated as for herbicidal/fungicidal application
-
Healthy crop plants (e.g., wheat, corn, soybean) at a sensitive growth stage
-
Laboratory spray chamber and greenhouse
Procedure:
-
Dose Selection: Prepare spray solutions at the proposed effective dose (N) and double the effective dose (2N) to simulate overlap spraying in the field.[18] A control group should be sprayed with the formulation blank.
-
Application: Treat a group of at least 10 replicate plants for each dose and the control.
-
Observation: Grow the plants under normal greenhouse conditions.
-
Data Collection: Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14 days after treatment).[19] Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), stunting, and leaf distortion.[19]
-
Analysis: Score the phytotoxicity on a percentage scale. If significant phytotoxicity is observed, further yield assessments may be necessary.
Workflow for Agrochemical Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of a new potential agrochemical.
Caption: General workflow for the development of a new agrochemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. nbinno.com [nbinno.com]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. entsocnsw.org.au [entsocnsw.org.au]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fipronil Technical Fact Sheet [npic.orst.edu]
- 17. mdpi.com [mdpi.com]
- 18. pp1.eppo.int [pp1.eppo.int]
- 19. greenhousegrower.com [greenhousegrower.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, the precursor, 2-(5-amino-1H-pyrazol-1-yl)ethanol, is synthesized. This is followed by a double formylation reaction where both the 5-amino group and the hydroxyl group of the ethyl side chain are formylated.
Q2: What is a common method for synthesizing the precursor, 2-(5-amino-1H-pyrazol-1-yl)ethanol?
A common method is the cyclocondensation reaction of 2-hydrazinoethanol with a suitable three-carbon building block, such as (ethoxymethylene)malononitrile. This reaction forms the pyrazole ring with the desired amino group at the 5-position and the 2-hydroxyethyl group at the 1-position. A similar reaction has been described for the synthesis of related aminopyrazole derivatives.[1]
Q3: Which formylating agent is suitable for this synthesis, and will it react with both the amine and alcohol groups?
Acetic formic anhydride (AFA) is a highly effective formylating agent for this transformation.[2][3] It is typically generated in situ by reacting acetic anhydride with formic acid.[2][4] AFA is known to selectively formylate amines in the presence of alcohols due to the higher nucleophilicity of the amino group. However, given the structure of the final product, it is evident that both the amino group and the hydroxyl group undergo formylation. This is likely achieved by using an excess of the formylating agent and appropriate reaction conditions. The formyl group of AFA is more electrophilic and less sterically hindered than the acetyl group, leading to preferential formylation over acetylation.[4][5][6]
Q4: I am observing a significant amount of acetylated byproduct. How can I prevent this?
The formation of acetylated byproducts can occur if the reaction conditions favor acetylation. To minimize this, it is crucial to use acetic formic anhydride at low temperatures.[7] The formylation reaction is generally kinetically controlled, and lower temperatures enhance the selectivity for the more electrophilic formyl group.[6]
Q5: What are the best practices for purifying the final product?
Purification of N-formylated pyrazoles can be challenging due to their polarity. Common purification techniques include:
-
Column chromatography: Silica gel chromatography using a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification. Ethanol is often a good starting point for aminopyrazole derivatives.
-
Acid-base extraction: For pyrazoles, purification via salt formation can be an option. The crude product can be dissolved in an organic solvent and treated with an acid to precipitate the pyrazole salt, which can then be isolated and neutralized to give the pure product.[8]
Troubleshooting Guide
Low yield in the synthesis of this compound can arise from issues in either the precursor synthesis or the formylation step.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-(5-amino-1H-pyrazol-1-yl)ethanol (Precursor) | Incomplete cyclization reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions during precursor synthesis. | The reaction of hydrazines with dicarbonyl compounds can sometimes lead to regioisomers. Ensure the purity of starting materials, 2-hydrazinoethanol and (ethoxymethylene)malononitrile. | |
| Difficulty in isolating the precursor. | The precursor is a polar molecule. After reaction workup, ensure complete extraction from the aqueous phase using a suitable polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. | |
| Low yield of this compound (Final Product) | Incomplete formylation. | Use a sufficient excess of freshly prepared acetic formic anhydride. Monitor the reaction by TLC to ensure both the amine and alcohol are formylated. The reaction is often rapid, but optimization of reaction time may be needed.[2] |
| Decomposition of acetic formic anhydride. | Acetic formic anhydride is thermally unstable.[7] Prepare it in situ at low temperatures (e.g., 0 °C) and use it immediately.[7] | |
| Hydrolysis of the formylating agent or product. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of acetylated byproducts. | As mentioned in the FAQs, conduct the reaction at low temperatures (-20 °C to 0 °C) to favor formylation over acetylation.[2][7] | |
| Product loss during workup and purification. | The product is likely polar. Avoid overly harsh acidic or basic conditions during workup which could hydrolyze the formyl groups. Use appropriate chromatographic conditions or recrystallization solvents as determined by small-scale trials. | |
| Presence of Multiple Spots on TLC | Mixture of mono-formylated and di-formylated products. | Drive the reaction to completion by using a larger excess of the formylating agent or extending the reaction time. |
| Presence of starting material. | Indicates incomplete reaction. Check the quality and quantity of the formylating agent and reaction conditions (temperature and time). | |
| Formation of unidentified byproducts. | Consider side reactions such as polymerization or degradation, especially if the reaction is run at elevated temperatures. Ensure the purity of the starting aminopyrazole. |
Experimental Protocols
Synthesis of 2-(5-amino-1H-pyrazol-1-yl)ethanol (Precursor)
This protocol is adapted from the synthesis of similar 5-aminopyrazole derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinoethanol (1.0 equivalent) in dry toluene.
-
Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to 80°C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
This protocol is based on the known reactivity of acetic formic anhydride with amines and alcohols.[2][7][9]
-
Preparation of Acetic Formic Anhydride (AFA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool formic acid (2.2 equivalents) to 0°C in an ice bath. Slowly add acetic anhydride (2.0 equivalents) dropwise with continuous stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 15-30 minutes. Use the freshly prepared AFA immediately.
-
Formylation Reaction: In a separate flask, dissolve 2-(5-amino-1H-pyrazol-1-yl)ethanol (1.0 equivalent) in an anhydrous solvent such as THF or diethyl ether. Cool the solution to -20°C.
-
Reagent Addition: Slowly add the cold, freshly prepared AFA solution to the cooled amine solution dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Troubleshooting Logic
References
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. (a) Give the products expected when acetic formic anhydride reacts with (.. [askfilo.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. The information is designed to address specific experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and effective route involves a two-step formylation of 2-(5-amino-1H-pyrazol-1-yl)ethanol. This precursor contains both a primary amine and a primary alcohol. A potent formylating agent, such as a mixture of formic acid and acetic anhydride, can be used to concurrently formylate the 5-amino group to a formamide and the ethyl alcohol group to an ethyl formate ester.[1]
Q2: What are the primary challenges in synthesizing this compound?
The main challenges include:
-
Controlling Regioselectivity: If synthesizing the precursor 2-(5-amino-1H-pyrazol-1-yl)ethanol via N-alkylation of 5-aminopyrazole, a primary challenge is controlling the alkylation to occur at the desired N1 position instead of the N2 position, as both nitrogen atoms can act as nucleophiles.[2]
-
Achieving Complete Formylation: Ensuring both the amino and hydroxyl groups are fully formylated without leading to side reactions or degradation of the starting material or product.
-
Minimizing Side Reactions: The use of strong formylating agents and heat can sometimes lead to the formation of byproducts or polymerization, particularly with sensitive substrates.[3]
-
Product Purification: Separating the desired product from unreacted starting materials, partially formylated intermediates, and other byproducts requires careful optimization of purification techniques.[4]
Q3: How can I monitor the reaction's progress effectively?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting amine/alcohol.[4] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis and to identify the formation of intermediates and the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Issue 1: Low Overall Yield
| Question | Possible Causes & Solutions |
| My final yield of this compound is consistently low. What should I investigate? | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. Solution: Monitor the reaction using TLC or GC-MS to ensure the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.[4]2. Suboptimal Stoichiometry: The molar ratio of the formylating agent to the substrate might be too low. Solution: Ensure at least a stoichiometric amount of the formylating agent is used. A slight excess can help drive the reaction to completion, but a large excess may lead to side reactions.[4] 3. Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extraction phases. Solution: When performing an aqueous workup, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product, a technique known as "salting out."[4] |
Issue 2: Impurities and Side Reactions
| Question | Possible Causes & Solutions |
| My final product is contaminated with unreacted 2-(5-amino-1H-pyrazol-1-yl)ethanol or a partially formylated intermediate. How can I resolve this? | 1. Insufficient Formylating Agent: The amount of formylating agent was not enough to react with both the amino and hydroxyl groups. Solution: Re-evaluate the stoichiometry and consider using a slight excess (e.g., 1.1 to 1.2 equivalents per functional group) of the formylating agent.[4] 2. Uneven Reactivity: Amines are typically more nucleophilic than alcohols and may react preferentially. The reaction may not have been allowed to proceed long enough for the slower alcohol formylation to complete. Solution: Increase the reaction time and monitor for the disappearance of both the starting material and the N-formylated intermediate. |
| I am observing the formation of an N2-alkylated isomer during the synthesis of my precursor, 2-(5-amino-1H-pyrazol-1-yl)ethanol. How can I improve N1 regioselectivity? | 1. Steric and Electronic Effects: The regiochemical outcome of pyrazole N-alkylation is highly dependent on steric hindrance and the electronic nature of substituents.[2] Solution: Alkylation generally occurs at the less sterically hindered nitrogen atom. Ensure the substituent at the C5 position (the amino group) is considered in your reaction design. 2. Reaction Conditions: The choice of base and solvent can dramatically influence the N1/N2 ratio.[2] Solution: To favor N1-alkylation, combinations like sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMSO are often effective.[2] |
| My reaction is producing a dark-colored resin or polymer-like substance. | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of the formylating agent or polymerization of the pyrazole substrate.[3][5] Solution: Maintain a lower reaction temperature. For formylations with formic acid and acetic anhydride, controlling the initial exothermic reaction by cooling the flask is crucial.[4] 2. Unwanted Side Reactions: Under harsh acidic or basic conditions, phenols and other activated aromatic systems can form resins with formaldehyde equivalents.[3] Solution: Ensure controlled addition of reagents and maintain the recommended reaction temperature to minimize side reactions.[4] |
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions requires a systematic approach. The tables below summarize key parameters that can be adjusted.
Table 1: General Parameters for N1-Alkylation of Pyrazoles
| Parameter | Condition | Expected Outcome / Consideration | Citation |
| Base | NaH, K₂CO₃ | Often favors N1-alkylation. | [2] |
| Solvent | THF, DMSO, DMF | The choice of solvent can significantly alter regioselectivity. | [2][6] |
| Temperature | 0 °C to reflux | Lower temperatures may improve selectivity; higher temperatures increase reaction rate. | [6] |
| Steric Hindrance | Bulky alkylating agent | Can increase selectivity for the less sterically hindered nitrogen atom. | [2] |
Table 2: General Parameters for Formylation Reactions
| Parameter | Condition | Expected Outcome / Consideration | Citation |
| Formylating Agent | Formic Acid / Acetic Anhydride | A potent, common agent for N- and O-formylation. | [4] |
| Stoichiometry | Slight excess of formylating agent | Helps drive the reaction to completion. | [4] |
| Temperature | 0 °C to 70 °C | Keep temperature low during initial addition to control exotherm. Higher temperatures can promote side reactions like polymerization. | [3][4] |
| Reaction Time | 1 - 24 hours | Monitor by TLC/GC-MS to determine optimal time. | [4] |
Experimental Protocols
Proposed Synthesis of this compound from 2-(5-amino-1H-pyrazol-1-yl)ethanol
This protocol is a representative procedure based on common formylation methods.[1][4] Researchers should perform their own optimization.
Materials:
-
2-(5-amino-1H-pyrazol-1-yl)ethanol
-
Formic acid (≥95%)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Formylating Agent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool formic acid (2.5 equivalents) to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents per functional group, total 2.4 eq.) to the formic acid while maintaining the temperature below 10 °C. Stir the mixture for 15-30 minutes at this temperature to generate the mixed anhydride in situ.
-
Reaction: Dissolve 2-(5-amino-1H-pyrazol-1-yl)ethanol (1.0 equivalent) in a suitable solvent like THF or DCM and add it to the flask. Slowly add the prepared formylating agent to the substrate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate. Caution: CO₂ evolution.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to yield pure this compound.[4]
Visualization
Troubleshooting Workflow for Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis problems.
References
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formamide - Wikipedia [en.wikipedia.org]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route. A common approach involves the N-alkylation of a pyrazole precursor. Potential impurities include:
-
Unreacted Starting Materials: Residual 5-formamido-1H-pyrazole or the alkylating agent.
-
Regioisomers: Alkylation can occur on either of the two nitrogen atoms of the pyrazole ring, leading to the formation of a structural isomer, 2-(3-Formamido-1H-pyrazol-1-yl)ethyl formate. Separating these regioisomers can be challenging.[1]
-
Hydrolysis Products: The formate ester and the formamido group are susceptible to hydrolysis, especially under acidic or basic conditions during workup. This can lead to the formation of 2-(5-formamido-1H-pyrazol-1-yl)ethanol or 5-amino-1-(2-hydroxyethyl)-1H-pyrazole.
-
Colored Impurities: Side reactions involving hydrazine derivatives or other reagents used in pyrazole synthesis can produce colored byproducts.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: Given the polarity of the molecule due to the formamido and ester groups, the two most effective purification techniques are:
-
Flash Column Chromatography: Using silica gel is common, but due to the basic nature of the pyrazole ring, issues like peak tailing or streaking may occur.[2][3] Using a deactivated silica gel or adding a basic modifier to the eluent is often necessary.
-
Recrystallization: This is a highly effective method for final purification if a suitable solvent system can be identified. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[1]
Q3: What are the key stability concerns during the purification of this molecule?
A3: The primary stability concern is the hydrolysis of the two formyl groups (the formate ester and the formamide).[4][5]
-
pH Sensitivity: Avoid strongly acidic or basic conditions during aqueous workups and chromatography. The pyrazole ring itself is generally stable, but the functional groups are not.[6][7]
-
Thermal Stress: Prolonged heating, especially in the presence of protic solvents like water or methanol, can accelerate hydrolysis.[4] It is advisable to concentrate fractions at moderate temperatures (e.g., < 40-50°C) under reduced pressure.
Troubleshooting Guide
Issue 1: Tailing or Streaking on Silica Gel TLC/Column Chromatography
-
Symptom: The spot on the TLC plate is elongated, or the peak from the column is broad and asymmetrical.
-
Cause: The pyrazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[3][8] This leads to poor separation and recovery.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (NH₄OH) to the eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a commercially available deactivated silica gel.[8]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography can be an effective alternative.[8]
-
Issue 2: Appearance of New, More Polar Spots During Workup or Purification
-
Symptom: TLC analysis of the crude product shows one main spot, but after an aqueous workup or during column chromatography, a new spot with a lower Rf value appears.
-
Cause: This strongly suggests hydrolysis of the formate ester or formamide group, creating more polar alcohol or amine byproducts.
-
Solution:
-
Minimize Contact with Water: Perform aqueous extractions quickly and with neutral water or a buffered solution (e.g., saturated sodium bicarbonate followed by brine).
-
Avoid Protic Solvents: When possible, avoid highly protic solvents like methanol for chromatography, as it can slowly react with or hydrolyze the compound. Ethyl acetate, dichloromethane, or acetone-based systems are often safer.
-
Control Temperature: Ensure all evaporation steps are performed at low temperatures.
-
Issue 3: Difficulty Separating Isomeric Impurities
-
Symptom: NMR analysis of the "purified" product shows duplicate sets of peaks, indicating the presence of a regioisomer. TLC may show a single, slightly elongated spot.
-
Cause: The formation of regioisomers is a common problem in the synthesis of N-substituted unsymmetrical pyrazoles.[1] These isomers often have very similar polarities.
-
Solution:
-
Optimize Chromatography: A high-resolution separation is required. Use a shallower solvent gradient in your column chromatography. Test a wide range of solvent systems with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/acetone).
-
Fractional Crystallization: If the isomers have different solubilities, fractional recrystallization can be attempted, though it may require multiple cycles.[1]
-
Data Presentation
When optimizing a purification protocol, it is crucial to present data clearly. The following tables serve as templates for documenting your experimental results.
Table 1: Example of TLC Solvent System Screening
| Trial | Solvent System (v/v) | Modifier | Product Rf | Impurity 1 Rf (e.g., Regioisomer) | Impurity 2 Rf (e.g., Hydrolysis) | Observations |
| 1 | Hexane:EtOAc (1:1) | None | 0.40 | 0.45 | 0.10 | Spots streaking, poor separation of isomers. |
| 2 | Hexane:EtOAc (1:1) | 1% Et₃N | 0.45 | 0.50 | 0.12 | Sharper spots, improved isomer separation. |
| 3 | DCM:Acetone (8:2) | 1% Et₃N | 0.50 | 0.52 | 0.15 | Good spot shape, but isomers co-elute. |
| 4 | Toluene:EtOAc (1:1) | 1% Et₃N | 0.35 | 0.42 | 0.05 | Best separation between product and isomer. |
Table 2: Troubleshooting Summary for Column Chromatography
| Symptom | Potential Cause | Recommended Action |
| No elution of product | Solvent polarity too low | Gradually increase the polarity of the eluent. |
| All compounds elute together | Solvent polarity too high | Start with a less polar solvent system. |
| Streaking/Tailing of spots | Acidic silica interaction | Add 0.5-1% triethylamine or ammonia to the eluent. |
| Product decomposition on column | Hydrolysis/Instability | Use a less protic solvent; avoid prolonged run times. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 7:3 + 1% Triethylamine).
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed firmly. Allow the excess solvent to drain to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the initial solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): Gradually increase the eluent polarity (e.g., move from Hexane:EtOAc 7:3 to 1:1) to elute the more polar compounds.
-
Workup: Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Recrystallization (Mixed-Solvent System)
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of a hot "good" solvent (one in which the compound is highly soluble, e.g., ethanol or acetone).
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (one in which the compound is poorly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. Chromatography [chem.rochester.edu]
common side reactions in the synthesis of pyrazole formates
Technical Support Center: Synthesis of Pyrazole Formates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side reactions and issues encountered during the synthesis of pyrazole formates.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of the Pyrazole Ring
This section addresses issues arising from the initial construction of the pyrazole heterocycle, often through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.
Q1: What are the most common side reactions when synthesizing the pyrazole ring?
A1: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the reaction can produce two different regioisomeric pyrazole products, which are often difficult to separate.[1]
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, or form pyrazoline intermediates that are not fully aromatized to the final pyrazole.[1]
-
Byproducts from Starting Materials: Impurities in the starting materials can lead to unexpected byproducts. For example, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and a methyl formate, contamination of the intermediate with 3-oxo-pentanal can result in the formation of 3-ethylpyrazole as a byproduct.[2][3]
-
Hydrazine Side Reactions: The hydrazine starting material can undergo side reactions that may produce colored impurities, often resulting in yellow or red reaction mixtures.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
A2: Low yield is a frequent issue that can stem from several factors. A systematic approach is best for troubleshooting.[4] Potential causes include unstable hydrazine reagents, suboptimal reaction conditions (e.g., temperature, pH, solvent), or competing side reactions.[4] In some cases, using an excess of hydrazine (approximately 2 equivalents) can improve yields.[4]
Below is a workflow to guide the troubleshooting process for low reaction yields.
Section 2: Formylation of the Pyrazole Ring
This section focuses on issues related to the introduction of a formyl group (-CHO) onto a pre-existing pyrazole ring, commonly via the Vilsmeier-Haack reaction.
Q3: What are the typical side reactions observed during the Vilsmeier-Haack formylation of pyrazoles?
A3: The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles like pyrazole, typically at the C4-position.[5][6][7] However, specific side reactions can occur depending on the substrate:
-
Reaction Failure: Pyrazoles with strong electron-withdrawing groups may be deactivated and fail to undergo formylation.[8]
-
Dehydrochlorination: For substrates with a chloroethyl group, elimination of HCl can occur, followed by formylation of the newly formed vinyl moiety, leading to a vinyl pyrazole carbaldehyde.[8]
-
Dealkylation: In some cases, bulky N-substituents on the pyrazole ring can be cleaved under the reaction conditions.[8]
-
Formation of Enamines: The reaction of ketones with the Vilsmeier reagent can sometimes yield enamines alongside the expected formylated products.[5]
Q4: How can I purify my final pyrazole formate product?
A4: Purification strategies depend on the nature of the product and the impurities. Common methods include:
-
Recrystallization: This is effective for solid products. A common solvent system is a hot alcohol (like ethanol or methanol) with the dropwise addition of hot water until turbidity appears, followed by slow cooling.[9] Isopropyl alcohol and ethyl acetate are also useful solvents for recrystallization.[9]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a salt. This allows for separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2][3][9]
-
Column Chromatography: Silica gel chromatography is a standard method. For basic pyrazole compounds that may stick to acidic silica, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[9] Reverse-phase (C18) chromatography is another alternative.[9]
Visualizing Common Reaction Pathways
1. Knorr Pyrazole Synthesis & Regioisomer Formation
The condensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to two distinct regioisomers, as the initial nucleophilic attack can occur at either carbonyl carbon.
2. Vilsmeier-Haack Formylation of Pyrazole
This reaction introduces a formyl group onto the pyrazole ring. The Vilsmeier reagent, an electrophile, preferentially attacks the electron-rich C4 position.
Experimental Protocols
Protocol 1: General Synthesis of a 3,5-Disubstituted Pyrazole (Knorr Synthesis)
This protocol describes a typical procedure for synthesizing a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the hydrazine derivative (1.0 - 1.2 eq) to the solution at room temperature. The addition may be exothermic.
-
If using a neutral solvent like ethanol, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).[10]
-
Attach a condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent) for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If no solid precipitates, reduce the solvent volume under reduced pressure. Water can sometimes be added to precipitate the product from an alcoholic solution.[10]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and air dry.
-
Further purification can be achieved by recrystallization (see Protocol 3).
Protocol 2: Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
This protocol provides a general method for introducing a formyl group at the C4-position of a pyrazole ring.
Materials:
-
N-substituted pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (used as reagent and solvent)
-
Three-neck flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cold DMF while stirring. This forms the Vilsmeier reagent and is highly exothermic. Maintain the temperature at 0-5°C during the addition.
-
After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes.
-
Add the N-substituted pyrazole (1.0 eq) to the Vilsmeier reagent, either neat or as a solution in a small amount of DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-90°C. The optimal temperature and time (typically 2-20 hours) will depend on the substrate's reactivity.[11]
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, chloroform).
-
Dry the combined organic layers over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification by Recrystallization
This protocol details a standard method for purifying solid pyrazole formate products.
Materials:
-
Crude pyrazole formate product
-
Solvent pair (e.g., Ethanol and Water)
-
Erlenmeyer flasks, hot plate, filter paper, Buchner funnel
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
While the solution is still hot, add the second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[9]
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals in a vacuum oven or air dry.
Quantitative Data Summary
The yield of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions used. The following table summarizes representative yields for different synthetic approaches to provide a comparative overview.
| Synthesis Method | Substrates | Conditions | Yield Range | Reference |
| Knorr Condensation | 1,3-Diketones + Arylhydrazines | N,N-Dimethylacetamide, Room Temp. | 59-98% | [12] |
| Vilsmeier-Haack Formylation | Hydrazones + POCl₃/DMF | Dioxane, 60°C | Good | [13] |
| Silver-Catalyzed Cyclization | Trifluoromethylated Ynones + Hydrazines | AgOTf (1 mol%), Room Temp. | up to 99% | [12] |
| Multi-component Reaction | Aldehydes, Malononitrile, Hydrazine, etc. | Taurine catalyst, Water, 80°C | 72-97% | [14] |
| Halogenation/Cyclization | Propargyl alcohol derivatives + Hydrazine | Acid, Heat | up to 91% | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
improving the stability and shelf-life of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Technical Support Center: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and shelf-life of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its structure contains a pyrazole ring, a formamide group, and an ethyl formate group, making it a useful building block in pharmaceutical and agricultural research.[1]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound is primarily influenced by three factors:
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Moisture/Humidity: The ethyl formate and formamido groups are susceptible to hydrolysis.[2][3][4]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the formamide and ethyl formate moieties.[2][3][4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the likely degradation products?
A3: Based on the structure, the primary degradation products are likely to be:
-
Hydrolysis of the ethyl formate group: This would yield 2-(5-formamido-1H-pyrazol-1-yl)ethanol and formic acid.[6][7]
-
Hydrolysis of the formamido group: This would lead to 2-(5-amino-1H-pyrazol-1-yl)ethyl formate and formic acid.[2][5]
-
Combined hydrolysis: Hydrolysis of both functional groups would result in 2-(5-amino-1H-pyrazol-1-yl)ethanol and formic acid.
Q4: What are the recommended storage conditions for long-term stability?
A4: To ensure the long-term stability and shelf-life of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q5: How can I monitor the purity and degradation of my sample?
A5: The purity and presence of degradation products can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its more polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its degradation products are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of new signals corresponding to degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the starting material. | Verify the purity of the this compound sample using HPLC or NMR before use. |
| Appearance of new spots on TLC or new peaks in HPLC. | Sample degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is stored in a cool, dry, and inert environment. Avoid repeated freeze-thaw cycles. |
| Decrease in assay potency over time. | Gradual degradation of the compound in solution. | Prepare solutions fresh before each experiment. If a stock solution must be stored, store it at low temperatures (-20°C or -80°C) in an anhydrous solvent and use it within a limited time frame. |
| Change in physical appearance (e.g., color, clumping). | Absorption of moisture leading to hydrolysis. | Discard the sample. For future use, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. |
Data Presentation
The following tables present hypothetical stability data for this compound under various conditions. Researchers should generate their own data following similar protocols.
Table 1: Stability of this compound at Different Temperatures
| Temperature | Storage Duration (Days) | Purity (%) |
| -20°C | 30 | 99.5 |
| 4°C | 30 | 98.2 |
| 25°C (Room Temp) | 30 | 91.0 |
| 40°C | 30 | 75.5 |
Table 2: Stability of this compound at Different pH values in Aqueous Solution
| pH | Incubation Time (hours) | Purity (%) |
| 3.0 (Acidic) | 24 | 85.3 |
| 7.0 (Neutral) | 24 | 97.1 |
| 9.0 (Basic) | 24 | 89.5 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 10% acetonitrile, ramp to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, following ICH guidelines.[8]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) and compare them to an unstressed control sample.
Visualizations
Caption: Potential hydrolytic degradation pathways.
Caption: Workflow for forced degradation studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of the mixture of ethyl formate, propionic aldehyde, and acetone by Aeromonas salmonicida: A novel microorganism screened from biomass generated in the citric acid fermentation industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies of lansoprazole using LC‐ESI HRMS and <sup>1</sup>H‐NMR experiments: <i>in vitro</i> toxicit… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in various assays. Our goal is to equip you with the necessary information to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
Compound precipitation can be a significant hurdle in obtaining accurate and meaningful assay results. The following guide is designed to help you identify the potential causes of solubility issues and implement effective solutions.
Observation: Immediate precipitation upon dilution of the stock solution into aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility: The final concentration of the compound is above its solubility limit in the aqueous buffer.[1] | - Determine the maximum soluble concentration by performing a solubility test in the final assay buffer. - Reduce the final working concentration of the compound in your assay. |
| Solvent Shock: The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution causes the compound to crash out.[2] | - Add the DMSO stock solution to the assay buffer dropwise while gently vortexing or stirring to ensure gradual mixing.[2] - Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock.[2] |
Observation: Precipitation occurs over time during incubation.
| Potential Cause | Recommended Solution |
| Temperature Effects: The compound's solubility is sensitive to temperature changes (e.g., moving from room temperature to 37°C). | - Pre-incubate all solutions at the final assay temperature before mixing. |
| pH Shift: Changes in the pH of the medium due to CO2 in the incubator or cellular metabolism can affect the solubility of pH-sensitive compounds.[3] | - Ensure your assay buffer is adequately buffered for the experimental conditions. - Test the compound's solubility at different pH values to understand its sensitivity.[3] |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation. | - Test the compound's solubility in a simpler buffer system (e.g., PBS) to see if media components are the issue. - If serum is used, test solubility in both serum-containing and serum-free media. |
Observation: The prepared stock solution in DMSO is cloudy or contains visible precipitate.
| Potential Cause | Recommended Solution |
| Poor Solubility at Low Temperatures: The compound has limited solubility in DMSO at lower temperatures (e.g., after being stored at -20°C). | - Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve any precipitate.[2] |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[2] | - Use anhydrous DMSO to prepare stock solutions.[2] - Store stock solutions in tightly sealed vials with desiccant. |
| Concentration Exceeds Solubility in DMSO: The intended stock concentration is higher than the compound's solubility limit in DMSO. | - Prepare a less concentrated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the pyrazole chemical structure, which is common in many pharmaceutical compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution.[4] Many organic compounds with limited aqueous solubility are soluble in DMSO.[1]
Q2: What is the maximum final concentration of DMSO that should be used in a cell-based assay?
A2: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%.[4][5] Most cell lines can tolerate up to 1% DMSO without significant toxicity, but it is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure the solvent is not affecting the experimental results.[4][6]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "solvent shock" or "crashing out."[2] To mitigate this, try the following:
-
Slower Addition: Add the DMSO stock solution dropwise to the assay buffer while gently vortexing or stirring.[2]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Temperature: Pre-warm your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock.[2]
-
Lower Concentration: You may be exceeding the compound's aqueous solubility. Try lowering the final concentration in your assay.
Q4: Can the pH of my assay buffer affect the solubility of this compound?
A4: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds.[3] Weakly acidic or basic compounds will have their solubility altered by changes in pH.[7][8] It is recommended to test the solubility of your compound in buffers with different pH values to determine the optimal conditions for your experiment.
Q5: What are co-solvents, and can they help with solubility?
A5: Co-solvents are substances added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[9] For biological assays, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] If you are still facing solubility issues after optimizing other parameters, you could explore the use of a biocompatible co-solvent. However, it is essential to test the effect of the co-solvent on your assay system, as it could also introduce artifacts.
Q6: Is it acceptable to use a solution with a visible precipitate in my assay?
A6: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific assay buffer.
Materials:
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This compound
-
Anhydrous DMSO
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Your final assay buffer
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Microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Microscope or nephelometer (optional)
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Set Up Serial Dilutions: In separate tubes or wells, prepare a series of dilutions of your compound in the assay buffer. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. To keep the final DMSO concentration consistent and low (e.g., 0.5%), you can first prepare an intermediate dilution of your stock in DMSO.
-
Mixing: Add the compound stock (or intermediate dilution) to the assay buffer. Add the stock solution slowly while vortexing the buffer to ensure thorough mixing.
-
Incubation: Incubate the solutions under your intended experimental conditions (e.g., 37°C for 1 hour).
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Observation: After incubation, visually inspect each solution for any signs of precipitation (cloudiness, visible particles). For a more sensitive assessment, you can examine a small aliquot under a microscope or measure turbidity using a nephelometer.
-
Determination: The highest concentration that remains clear and free of precipitate is your maximum working concentration for this specific buffer and set of conditions.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol outlines the recommended steps for diluting a DMSO stock solution of this compound for use in cell-based assays.
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Thaw and Vortex Stock: If your DMSO stock solution was frozen, allow it to thaw completely at room temperature. Vortex the vial gently to ensure any settled compound is redissolved.
-
Calculate Required Volumes: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.[2]
-
Final Mix: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.
-
Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of the compound precipitating over time.
Data Presentation
The following table presents hypothetical solubility data for this compound in different solvents and buffer systems to illustrate how solubility can be characterized.
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration | Observations |
| Water | 25 | < 1 µM | Insoluble |
| PBS (pH 7.4) | 25 | ~5 µM | Precipitates at higher concentrations |
| 100% DMSO | 25 | > 50 mM | Freely soluble |
| 100% Ethanol | 25 | ~20 mM | Soluble |
| Assay Buffer A (DMEM + 10% FBS) | 37 | ~25 µM | Clear solution |
| Assay Buffer B (DMEM, serum-free) | 37 | ~15 µM | Precipitates above 20 µM |
| PBS (pH 5.0) | 25 | ~10 µM | Increased solubility at lower pH |
| PBS (pH 8.0) | 25 | ~3 µM | Decreased solubility at higher pH |
Visualizations
Troubleshooting Workflow for Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. reddit.com [reddit.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
how to avoid degradation of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate during experiments
Welcome to the technical support center for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate (CAS No. 116856-18-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of this versatile research compound throughout your experiments.
Introduction
This compound is a valuable intermediate in the synthesis of bioactive molecules for pharmaceutical and agricultural applications.[1] Its unique structure, containing a pyrazole core, a formamide group, and a formate ester, offers high reactivity for building complex molecular architectures. However, these same functional groups are susceptible to degradation under common experimental conditions. This guide will help you navigate the potential challenges in handling this compound and preserving its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary points of instability in the molecule are the formate ester and the formamide group, which are both susceptible to hydrolysis. The pyrazole ring itself can be sensitive to oxidation and photodegradation under certain conditions.
Q2: What are the ideal storage conditions for this compound?
A2: Based on supplier recommendations and the chemical nature of the compound, it should be stored at room temperature in a tightly sealed container.[1] To minimize degradation, it is best practice to store it in a cool, dry, and well-ventilated area, away from heat, ignition sources, and moisture.
Q3: I see a new spot on my TLC/new peak in my HPLC analysis after storing my sample in solution. What could it be?
A3: A new, more polar spot/peak is likely due to hydrolysis. The most probable degradation products are 2-(5-Formamido-1H-pyrazol-1-yl)ethanol (from formate ester hydrolysis) or 2-(5-Amino-1H-pyrazol-1-yl)ethyl formate (from formamide hydrolysis). If two new spots appear, it's possible both hydrolysis events have occurred, yielding 2-(5-amino-1H-pyrazol-1-yl)ethanol.
Q4: Can I use acidic or basic conditions in my reaction with this compound?
A4: Caution is advised. Both acidic and basic conditions can catalyze the hydrolysis of the formate ester and the formamide group.[2][3] If your reaction requires these conditions, it is crucial to perform it at the lowest effective temperature and for the shortest possible time. A preliminary small-scale experiment to assess stability under your specific reaction conditions is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time in Solid State | Moisture absorption leading to hydrolysis. | Store the solid compound in a desiccator over a drying agent (e.g., silica gel). Ensure the container is tightly sealed. |
| Rapid Degradation in Solution | Inappropriate solvent choice or pH. | Use aprotic, anhydrous solvents (e.g., anhydrous acetonitrile, THF, or DCM). Avoid protic solvents like methanol or water if long-term storage in solution is necessary. If an aqueous buffer is required, use a neutral pH and prepare the solution fresh before use. |
| Discoloration of the Compound (e.g., browning) | Oxidation of the pyrazole ring. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. |
| Inconsistent Reaction Yields | Degradation of the starting material prior to or during the reaction. | Confirm the purity of the this compound by HPLC or NMR before starting your reaction. If degradation is suspected, purify the starting material if possible. Re-evaluate reaction conditions (temperature, pH, solvent) to minimize degradation. |
| Formation of Multiple Unidentified Byproducts | Complex degradation, possibly involving photodegradation or reaction with incompatible reagents. | Protect the reaction from light. Ensure all reagents and solvents are free from strong oxidizing agents, strong bases, and strong reducing agents.[4] A list of generally incompatible chemicals can be found in established safety guidelines.[5][6] |
Visualizing Degradation Pathways
The primary degradation pathways for this compound are hydrolytic. The following diagram illustrates the key degradation products that can form.
Caption: Potential hydrolytic degradation pathways.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
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Short-term Storage (Solid): Store at room temperature (20-25°C) in a tightly sealed container in a dry, dark place.
-
Long-term Storage (Solid): For extended periods, store in a desiccator at 2-8°C. Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
Storage in Solution: It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, use an anhydrous, aprotic solvent and store under an inert atmosphere at -20°C for no more than 24 hours.
Protocol 2: Stability Indicating HPLC Method (Hypothetical)
This method is proposed based on common practices for analyzing pyrazole derivatives and can be used as a starting point for method development to monitor the purity and degradation of this compound.[7][8]
Workflow for HPLC Method Development
Caption: HPLC workflow for stability analysis.
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | To elute the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm (or determine λmax experimentally) | Pyrazole derivatives typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL | Standard injection volume. |
Expected Elution Profile:
-
Degradation Products (Hydrolyzed): Will be more polar and thus will elute earlier than the parent compound.
-
Parent Compound: this compound.
-
Less Polar Impurities: Will elute later.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. cipac.org [cipac.org]
- 8. ppqs.gov.in [ppqs.gov.in]
interpreting unexpected results in assays with 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. The following sections address potential unexpected results and offer solutions for common assay-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay shows lower than expected activity for this compound. What are the possible causes?
A1: Lower than expected activity can stem from several factors related to compound stability, assay conditions, or reagent integrity.
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Compound Instability: this compound is an ester and may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in biological samples. This would lead to the formation of the corresponding alcohol and formic acid, reducing the concentration of the active compound.
-
Improper Storage: Ensure the compound is stored under the recommended conditions (typically cool and dry) to prevent degradation.
-
Assay Buffer Conditions: The pH and composition of the assay buffer are critical. The buffer must be at the correct pH for optimal target engagement and compound stability.[1][2]
-
Reagent Degradation: Check the expiration dates and storage conditions of all assay reagents, including enzymes and substrates.[2]
Troubleshooting Steps:
-
Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity and concentration of your stock solution of this compound.
-
Optimize Assay Buffer: If not already done, test a range of pH values to find the optimal condition for your assay.
-
Use Fresh Reagents: Prepare fresh reagents and compare the results to those obtained with older batches.[2]
-
Incorporate Controls: Include positive and negative controls in your assay to ensure that the assay itself is performing as expected.
Q2: I am observing high background noise in my fluorescence-based assay with this compound. What could be the issue?
A2: High background in fluorescence assays can be caused by the intrinsic fluorescence of the compound, interference with assay components, or improper plate selection.
-
Compound Autofluorescence: Pyrazole-containing compounds can sometimes exhibit intrinsic fluorescence at the excitation and emission wavelengths used in common assays.
-
Interference with Assay Dyes: The compound might interact with fluorescent dyes used in the assay, leading to non-specific signal.
-
Incorrect Microplate Type: For fluorescence assays, it is crucial to use black plates to minimize background from scattered light and well-to-well crosstalk.[2]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Run a control experiment with only the compound and assay buffer to determine its intrinsic fluorescence at the assay wavelengths.
-
Test for Dye Interference: If using a fluorescent dye, incubate it with the compound and measure the fluorescence to check for any non-specific interactions.
-
Use Appropriate Plates: Ensure you are using black, opaque-walled microplates for all fluorescence measurements.[2]
Q3: My results show poor reproducibility between experiments. How can I improve this?
A3: Poor reproducibility is often due to variations in experimental technique, reagent preparation, or sample handling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[2]
-
Inconsistent Incubation Times: Ensure that all samples are incubated for the same amount of time and at the same temperature.
-
Reagent Instability: Some reagents may be unstable once reconstituted or thawed. Prepare fresh reagents for each experiment whenever possible.[1][2]
-
Sample Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions of the compound or biological samples can lead to degradation.[1][2]
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Use Master Mixes: Prepare master mixes of reagents to be added to all wells to minimize pipetting variability.[2]
-
Standardize Protocols: Follow the experimental protocol precisely in every run.
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Aliquot Reagents: Aliquot stock solutions and reagents to avoid multiple freeze-thaw cycles.[1][2]
Quantitative Data Summary
The following tables provide examples of expected versus unexpected results in a hypothetical kinase inhibition assay and a cell viability assay using this compound.
Table 1: Kinase Inhibition Assay Data
| Compound Concentration (µM) | Expected % Inhibition | Observed % Inhibition (Unexpected) | Potential Cause |
| 0.1 | 15 ± 2 | 2 ± 1 | Compound degradation, incorrect buffer pH. |
| 1 | 55 ± 5 | 10 ± 3 | Insufficient incubation time, inactive enzyme. |
| 10 | 95 ± 3 | 40 ± 8 | Substrate competition, compound precipitation at high concentrations. |
| 100 | 98 ± 1 | 35 ± 10 | Compound precipitation, assay signal saturation. |
Table 2: Cell Viability (MTT) Assay Data
| Compound Concentration (µM) | Expected % Viability | Observed % Viability (Unexpected) | Potential Cause |
| 1 | 98 ± 2 | 110 ± 5 | Compound interaction with MTT dye, increased metabolic activity. |
| 10 | 70 ± 8 | 95 ± 6 | Low cell permeability, compound efflux from cells. |
| 50 | 40 ± 5 | 80 ± 10 | Compound instability in culture media, cell resistance. |
| 100 | 15 ± 3 | 75 ± 8 | Poor compound solubility in media, rapid metabolism by cells. |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescent)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate and ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of a commercial luminescent kinase detection reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
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Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀.
-
Visualizations
Caption: A flowchart for troubleshooting unexpected assay results.
Caption: A hypothetical signaling pathway showing inhibition by the compound.
References
Technical Support Center: Synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common and effective method involves a two-step process. The first step is the N-alkylation of 5-aminopyrazole with a suitable 2-haloethyl formate. The second step is the formylation of the resulting amino group.
Q2: What are the critical reaction parameters to monitor during the N-alkylation step?
A2: The key parameters for the N-alkylation step are temperature, reaction time, and the choice of base. It is crucial to maintain the recommended temperature to avoid side reactions. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. The selection of a suitable base is also critical to ensure efficient deprotonation of the pyrazole nitrogen.
Q3: How can I minimize the formation of dialkylated byproducts?
A3: The formation of dialkylated byproducts can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the 5-aminopyrazole relative to the alkylating agent can favor mono-alkylation. Additionally, slow, dropwise addition of the alkylating agent at a controlled temperature can also help to reduce the formation of these impurities.
Q4: What are the recommended purification methods for the final product?
A4: The final product, this compound, can be purified using column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the N-alkylated intermediate | Incomplete reaction; Suboptimal reaction temperature; Inefficient base. | Monitor the reaction using TLC or HPLC to ensure it goes to completion. Optimize the reaction temperature; screen different bases (e.g., K2CO3, NaH, Cs2CO3) to find the most effective one. |
| Formation of multiple products in the N-alkylation step | Lack of regioselectivity (alkylation at different nitrogen atoms of the pyrazole ring); Dialkylation. | Employ a protecting group strategy to block one of the pyrazole nitrogens, directing alkylation to the desired position. Use a slight excess of the pyrazole starting material and control the addition of the alkylating agent. |
| Incomplete formylation | Inactive formylating agent; Insufficient reaction time or temperature. | Use a freshly opened or purified formylating agent (e.g., formic acid, ethyl formate). Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. |
| Difficulty in removing the formylating agent/byproducts | High boiling point of the formylating agent or byproducts. | Use a volatile formylating agent if possible. Perform an aqueous workup to remove water-soluble byproducts. Utilize high-vacuum evaporation to remove residual high-boiling point impurities. |
| Product decomposition during purification | Instability of the product on silica gel; High temperatures during solvent evaporation. | Use a deactivated silica gel for column chromatography. Perform solvent evaporation at reduced pressure and moderate temperature (e.g., < 40 °C). |
Experimental Protocols
A detailed experimental protocol for a two-step synthesis of this compound is outlined below.
Step 1: Synthesis of 2-(5-Amino-1H-pyrazol-1-yl)ethyl formate
| Parameter | Value |
| Reactants | 5-Aminopyrazole, 2-Chloroethyl formate |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate (K2CO3) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Work-up | Filtration, Concentration, Aqueous Extraction |
| Purification | Column Chromatography (Silica Gel) |
Methodology:
-
To a solution of 5-aminopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-chloroethyl formate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-(5-Amino-1H-pyrazol-1-yl)ethyl formate, Formic Acid |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 6 hours |
| Work-up | Concentration, Aqueous Wash |
| Purification | Recrystallization |
Methodology:
-
Suspend 2-(5-Amino-1H-pyrazol-1-yl)ethyl formate (1.0 eq) in toluene.
-
Add formic acid (3.0 eq) to the suspension.
-
Heat the reaction mixture to 110 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and adjust the pH to ~7 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization.
Visualizations
addressing batch-to-batch variability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound. Pyrazole derivatives are a significant class of compounds in drug discovery, known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This specific molecule, with its formamido and ethyl formate functional groups, likely serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
Q2: What are the key functional groups in this molecule and their potential stability issues?
A2: The molecule contains three key functional groups: a pyrazole ring, a formamido group (-NHCHO), and an ethyl formate group (-COOCH₂CH₃).
-
Pyrazole Ring: Generally stable, but can undergo N-alkylation, potentially leading to isomeric impurities during synthesis.[4]
-
Formamido Group: Amides are generally stable, but the formamido group can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding amine.
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Ethyl Formate Group: Esters are prone to hydrolysis, especially under basic or acidic conditions, to yield the corresponding carboxylic acid and ethanol.[4][5] Ethyl formate is also known to be volatile.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is preferable to protect against moisture and air, which could contribute to hydrolysis of the ethyl formate and formamido groups.
Q4: What are the typical analytical techniques used to assess the purity and identity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control.[6][7]
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High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reverse-phase method with UV detection is commonly used for pyrazole derivatives.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or major impurities.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify impurities by their mass-to-charge ratio.[10]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O of the ester and amide, N-H of the amide).
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide addresses specific issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent Analytical Results (e.g., HPLC purity, NMR spectrum)
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Question: Why am I observing different purity levels or new peaks in the HPLC chromatogram or NMR spectrum from a new batch of the compound?
-
Answer: This is a classic sign of batch-to-batch variability and can be caused by several factors:
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Residual Starting Materials or Reagents: Incomplete reaction during synthesis can leave unreacted starting materials or reagents in the final product.
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Formation of Side-Products or Isomers: The synthesis of pyrazoles can sometimes yield regioisomers, especially if unsymmetrical precursors are used.[1] These isomers may have similar properties, making them difficult to separate.
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Degradation of the Compound: The ethyl formate or formamido groups may have undergone partial hydrolysis, leading to the formation of new impurities.
-
Different Purification Methods: The manufacturer may have used a different purification method for the new batch, resulting in a different impurity profile.
-
Troubleshooting Steps:
-
Re-run Analytical Tests: Confirm the initial results by re-analyzing the new batch alongside a reference standard from a previous, well-performing batch.
-
Identify the Impurities: If possible, use techniques like LC-MS or NMR to identify the structure of the unknown peaks. Common impurities to look for are the hydrolyzed forms of the compound (the corresponding carboxylic acid or amine).
-
Contact the Supplier: Request the certificate of analysis (CoA) for the new batch and compare it with the CoA of the previous batch. Inquire about any changes in their manufacturing or purification process.
Issue 2: Poor or Inconsistent Performance in Downstream Reactions
-
Question: My downstream reaction is giving a lower yield or producing more by-products when using a new batch of this compound. Why is this happening?
-
Answer: The impurities in the new batch are likely interfering with your reaction.
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Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent steps.
-
Side Reactions: Impurities with reactive functional groups can participate in unwanted side reactions, consuming your reagents and lowering the yield of the desired product.
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Lower Molar Equivalent: If the new batch has a lower purity, you are effectively using a smaller molar amount of the starting material than calculated, which will result in a lower yield.
-
Troubleshooting Steps:
-
Assess Purity: Determine the purity of the new batch using a validated analytical method (see proposed HPLC method below). Adjust the amount of starting material based on its purity.
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Purify the Starting Material: If the impurities are interfering with your reaction, consider re-purifying the material in-house using techniques like recrystallization or column chromatography.
-
Modify Reaction Conditions: If purification is not feasible, you may need to adjust your reaction conditions (e.g., temperature, reaction time, catalyst loading) to minimize the impact of the impurities.
Issue 3: Change in Physical Appearance of the Compound
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Question: A new batch of the compound has a different color or consistency. Is this a cause for concern?
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Answer: A change in physical appearance can indicate the presence of impurities or degradation. For example, colored impurities can arise from side reactions during pyrazole synthesis.[1] It could also indicate the presence of residual solvents or moisture. While a slight variation in color may not always affect the compound's performance, it warrants further investigation.
Troubleshooting Steps:
-
Perform Comprehensive Analysis: Analyze the new batch using HPLC, NMR, and MS to determine if there are any significant differences in the impurity profile compared to previous batches.
-
Loss on Drying (LOD): Perform a Loss on Drying test to determine the amount of residual solvent or moisture.
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Evaluate Performance: Test the new batch in a small-scale reaction to see if the change in appearance correlates with a change in performance.
Data Presentation: Potential Impurities and their Characteristics
The following table summarizes potential impurities that could contribute to batch-to-batch variability.
| Impurity Name | Chemical Structure | Potential Source | Likely Impact |
| 2-(5-Amino-1H-pyrazol-1-yl)ethyl formate | Pyrazole ring with an amino group at C5 and an ethyl formate at N1 | Hydrolysis of the formamido group | May undergo different downstream reactions; changes polarity. |
| N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)formamide | Pyrazole ring with a formamido group at C5 and a hydroxyethyl at N1 | Hydrolysis of the ethyl formate group | Increased polarity; may interfere with reactions sensitive to hydroxyl groups. |
| Regioisomer (e.g., 2-(3-Formamido-1H-pyrazol-1-yl)ethyl formate) | Formamido group at C3 instead of C5 | Non-regioselective synthesis | May have different reactivity and biological activity; difficult to separate. |
| Unreacted Starting Materials | Varies depending on the synthetic route | Incomplete reaction | Can interfere with downstream reactions and complicate purification. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method that can be optimized for the analysis of this compound.
1. Materials and Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Reference standard of this compound (of known purity)
-
Sample of the batch to be tested
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Sample Stock Solution: Prepare a 1 mg/mL stock solution of the test batch in the same manner.
-
Working Solutions: Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
5. Data Analysis:
-
Inject the reference standard and the sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
Hypothesized Synthetic Pathway
Caption: Hypothesized synthetic pathway for the target compound.
Troubleshooting Workflow for Batch Variability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The reaction of ethyl formate with excess of `CH_(3)MgI` followed by hydrolysis gives [allen.in]
- 4. Sciencemadness Discussion Board - formic acid from ethyl formate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. htdchem.com [htdchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 9. ijcpa.in [ijcpa.in]
- 10. benchchem.com [benchchem.com]
reducing cytotoxicity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in cell culture experiments.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Desired Therapeutic Concentration
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Question: My cells are showing significant death and morphological changes after treatment with this compound at a concentration that should be effective based on preliminary assays. What steps can I take to reduce this cytotoxicity?
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Answer: High cytotoxicity at the target concentration is a common challenge. Here is a step-by-step approach to troubleshoot and mitigate this issue:
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Optimize Compound Exposure:
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Dose-Response Analysis: Perform a detailed dose-response experiment to precisely determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. It's recommended to use a logarithmic or half-log dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify the maximum non-toxic concentration.[1]
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Reduce Exposure Time: Shorter incubation periods may be sufficient to achieve the desired biological effect while minimizing off-target cytotoxic effects.[1][2]
-
-
Modify Cell Culture Conditions:
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Adjust Serum Concentration: Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity.[1][2] Experiment with varying serum concentrations (e.g., 2.5%, 5%, 10%) to assess the impact on cytotoxicity.[1]
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Optimize Media Formulation: Ensure you are using the optimal media formulation for your cell type, as this can influence their resilience to chemical stressors.[2]
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Check for Contamination: Unexpected cell death can be a result of biological or chemical contaminants in the cell culture.[3] Regularly check for signs of bacteria, fungi, and mycoplasma.[3]
-
-
Co-treatment with Protective Agents:
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If the mechanism of toxicity is suspected to involve oxidative stress, co-treatment with antioxidants may be beneficial.[2]
-
-
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
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Question: I am observing high variability in my cytotoxicity assay results when repeating experiments with this compound. What could be the cause of this inconsistency?
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Answer: Lack of inter-experiment reproducibility can be frustrating. The following factors are common sources of variability:
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Cell Health and Handling:
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Passage Number: Use cells at a low and consistent passage number, as primary cells have a limited lifespan and cell lines can change phenotypically over time.[1]
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Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluency or too few cells can lead to variable results.[4]
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Gentle Handling: Overly forceful pipetting during cell seeding or reagent addition can damage cell membranes and increase cell death.[4]
-
-
Reagent and Compound Preparation:
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Fresh Reagents: Prepare fresh dilutions of this compound and assay reagents for each experiment.[4]
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Solvent Concentration: If using a solvent like DMSO, keep the final concentration consistent and as low as possible (ideally ≤0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[1][4]
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Compound Solubility: Ensure the compound is fully dissolved in the culture medium to avoid precipitation, which can lead to inconsistent dosing.[4]
-
-
Assay Protocol and Controls:
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Consistent Incubation Times: Adhere to a strict timeline for compound exposure and assay incubation steps.
-
Appropriate Controls: Always include untreated controls, vehicle controls (cells treated with the solvent alone), and a positive control (a known cytotoxic agent) in every experiment.[1]
-
-
Frequently Asked Questions (FAQs)
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Q1: What is the first step I should take if I suspect my batch of this compound is causing unexpected cytotoxicity?
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A1: First, confirm the identity and purity of the compound. Then, perform a new dose-response curve to verify its cytotoxic profile in your cell line. If the cytotoxicity is still higher than expected, consider the troubleshooting steps outlined in Guide 1.
-
-
Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?
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A2: To distinguish between these effects, you can perform cell counting over time. A stable cell count suggests a cytostatic effect, while a decrease in cell number indicates a cytotoxic effect.[1] Additionally, using assays that differentiate between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, can provide more detailed information on the mode of cell death.[1]
-
-
Q3: Could the solvent used to dissolve this compound be the source of cytotoxicity?
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A3: Yes, the solvent, most commonly DMSO, can be toxic to cells at higher concentrations.[1] It is crucial to maintain a final solvent concentration at a non-toxic level, typically below 0.5% and ideally at or below 0.1%.[1][4] Always include a vehicle control in your experiments to assess the effect of the solvent alone.[1]
-
-
Q4: What type of cytotoxicity assays are recommended for this compound?
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A4: It is advisable to use multiple assays that measure different cellular parameters.[1] For example, an MTT assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) release assay measures membrane integrity.[1][5] Using both can provide a more comprehensive understanding of the compound's cytotoxic mechanism.
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Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound and a reference drug against various cancer cell lines to illustrate how to structure such data.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | A549 (Lung Cancer) | 18.2 |
| This compound | HCT116 (Colon Cancer) | 9.8 |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 0.85 |
| Doxorubicin (Reference Drug) | A549 (Lung Cancer) | 1.1 |
| Doxorubicin (Reference Drug) | HCT116 (Colon Cancer) | 0.7 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Materials:
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This compound
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Human cancer cell lines (e.g., MCF-7, A549, HCT116)
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Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phosphate Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)[6]
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Dimethyl Sulfoxide (DMSO) or solubilization solution[6]
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96-well plates
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Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
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Compound Treatment: Prepare serial dilutions of the compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compound at various concentrations.[6] Include vehicle and positive controls.[6]
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
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Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Membrane Integrity Assessment using LDH Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
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Cells and compound prepared as in the MTT assay protocol
-
96-well plates
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[2]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
-
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate Experiments
Welcome to the technical support center for experiments involving 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors, from the quality of starting materials to reaction conditions. Here's a systematic approach to troubleshooting:
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Purity of Starting Materials: Ensure the precursor, 5-amino-1-(2-hydroxyethyl)pyrazole, is pure. Impurities can interfere with the formylation reaction.
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Moisture Control: The formylating agent, typically acetic formic anhydride generated in situ, is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the reagent.[1]
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Reaction Temperature: The in situ generation of acetic formic anhydride is exothermic. Maintain a low temperature (e.g., -20 °C to 0 °C) during the addition of acetic anhydride to formic acid to prevent decomposition of the reagent.[2] The subsequent formylation of the amine should also be temperature-controlled as high temperatures can lead to side reactions and decomposition.[1]
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Stoichiometry of Reagents: An excess of the formylating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of di-formylated byproducts.[1] Experiment with varying the molar equivalents of the acetic formic anhydride.
Q2: I am observing a significant amount of a byproduct in my reaction mixture. What could it be and how can I minimize it?
A2: The most likely byproduct is the di-formylated compound where both the 5-amino group and the hydroxyl group of the ethyl side chain have been formylated. Another possibility is an acetylated byproduct if acetic anhydride is used in excess and at higher temperatures.[3]
-
Minimizing Di-formylation:
-
Control Stoichiometry: Carefully control the amount of the formylating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction progress closely by TLC or LC-MS.
-
Lower Reaction Temperature: Lower temperatures generally favor N-formylation over O-formylation, increasing the selectivity for the desired product.[1]
-
-
Avoiding Acetylation:
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The formyl group of acetic formic anhydride is more electrophilic and sterically less hindered than the acetyl group, making formylation the preferred reaction.[3] However, to completely avoid any potential acetylation, ensure the reaction is run at a low temperature and that a large excess of acetic anhydride is not used.
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Q3: The purification of this compound is challenging, and I'm experiencing product loss. What purification strategies are recommended?
A3: This compound is expected to be polar, which can make purification by standard column chromatography on silica gel challenging, potentially leading to streaking and poor separation.[4]
-
Column Chromatography on Alumina: For basic compounds like pyrazoles, activated alumina can be a better stationary phase than silica gel as it can reduce tailing.[4]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide better separation from less polar impurities.[5]
-
Crystallization: If a suitable solvent system can be found, crystallization is an effective method for purifying the final product and removing minor impurities. A commercial supplier lists the product as a white to almost white crystalline powder, suggesting this is a viable method.[6]
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Acid-Base Extraction: The pyrazole nitrogen is basic and can be protonated. An acid-base extraction could potentially be used to separate the product from non-basic impurities.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of physical and spectroscopic methods should be used:
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Melting Point: The reported melting point is in the range of 84 - 88 °C.[6] A sharp melting point within this range is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see signals corresponding to the formyl protons (around 8-8.5 ppm), the pyrazole ring protons, the ethyl chain protons, and the NH proton.
-
¹³C NMR: Look for the characteristic carbonyl signals of the formamide and formate groups.
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IR Spectroscopy: Key stretches to look for include N-H (around 3200-3400 cm⁻¹), C=O of the formamide (around 1670-1690 cm⁻¹), and C=O of the formate ester (around 1720-1740 cm⁻¹).[7][8]
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Mass Spectrometry: The molecular weight of the compound is 183.17 g/mol .[6] An ESI-MS should show a prominent [M+H]⁺ ion at approximately m/z 184.17.
-
Data Presentation
| Property | Expected Value | Reference |
| Molecular Formula | C₇H₉N₃O₃ | [6] |
| Molecular Weight | 183.17 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 84 - 88 °C | [6] |
| Purity (Commercial) | ≥ 97% (GC) | [6] |
| CAS Number | 116856-18-9 | [6][9] |
Experimental Protocols
Step 1: Synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole
This procedure is adapted from the synthesis of a similar compound.
-
Reaction: A solution of 2-hydroxyethylhydrazine in ethanol is heated to approximately 50°C. A solution of ethoxymethylenemalononitrile in warm ethanol is then added over a short period. The mixture is heated under reflux for several hours.
-
Work-up: The resulting solution is allowed to cool to room temperature. The product often crystallizes out of the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried.
Step 2: Formylation of 5-amino-1-(2-hydroxyethyl)pyrazole
This procedure is based on the common method of N-formylation using acetic formic anhydride generated in situ.[2]
-
Reagent Preparation (in situ): In a round-bottom flask equipped with a stir bar and under an inert atmosphere, cool an excess of formic acid to between -20 °C and 0 °C. Slowly add acetic anhydride dropwise while maintaining the low temperature. Allow the mixture to stir at this temperature for about an hour to generate the acetic formic anhydride.[10]
-
Formylation Reaction: Dissolve the 5-amino-1-(2-hydroxyethyl)pyrazole from Step 1 in a suitable anhydrous solvent (e.g., THF or dichloromethane). Cool this solution to 0 °C. Slowly add the pre-formed acetic formic anhydride solution to the amine solution.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution to neutralize the acids. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (alumina or silica gel) or by crystallization.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Decision tree for identifying and minimizing common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemimpex.com [chemimpex.com]
- 7. d-nb.info [d-nb.info]
- 8. connectjournals.com [connectjournals.com]
- 9. This compound-景明化工股份有限公司 [echochemical.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparing 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate to other pyrazole inhibitors
A Comparative Guide to Pyrazole-Based Inhibitors of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of pyrazole-containing compounds, with a focus on the enzymes central to the inflammatory response: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). While direct biological data for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is not publicly available, its structural features suggest its potential as a precursor for molecules targeting these pathways. To provide a valuable comparative context, this guide details the performance of two well-characterized pyrazole-based inhibitors: the selective COX-2 inhibitor Celecoxib and the dual COX/5-LOX inhibitor Tepoxalin.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Celecoxib and Tepoxalin against COX-1, COX-2, and 5-LOX are summarized below. These values, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of these compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Profile |
| Celecoxib | 30[1] | 0.0048[2] | Not Active | Selective COX-2 Inhibitor |
| Tepoxalin | 2.85 (lysate)[3] | 4.2 (intact cells)[3] | 0.15 (lysate)[3] | Dual COX/5-LOX Inhibitor |
Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. cell lysate vs. whole cells). The data presented is for comparative purposes.
Signaling Pathways and Points of Inhibition
The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane. This substrate is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes. Prostaglandins and leukotrienes are potent inflammatory mediators.
Caption: The arachidonic acid cascade and points of inhibition by Celecoxib and Tepoxalin.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the inhibitory potency of pyrazole compounds are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of prostaglandins by purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Workflow:
Caption: General workflow for an in vitro COX inhibition assay.
Detailed Steps:
-
Reagent Preparation: All reagents, including the assay buffer, heme cofactor, and purified recombinant human COX-1 or COX-2, are prepared according to the assay kit manufacturer's instructions. Test compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the wells. Subsequently, various concentrations of the test compound or a vehicle control (DMSO) are added. The plate is then incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[4][5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells simultaneously.[4]
-
Detection: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.[6]
-
Data Analysis: The rate of reaction for each inhibitor concentration is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.
Principle: The assay measures the conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX into a hydroperoxy derivative. The formation of the conjugated diene in the product can be monitored by the increase in absorbance at 234 nm.[7][8]
Workflow:
Caption: General workflow for an in vitro 5-LOX inhibition assay.
Detailed Steps:
-
Reagent Preparation: Reagents including the assay buffer (e.g., Tris or borate buffer), purified 5-LOX enzyme (e.g., from soybean or human recombinant), and the substrate are prepared. Test compounds are dissolved in a suitable solvent (e.g., DMSO or ethanol).[7][9]
-
Enzyme and Inhibitor Incubation: The 5-LOX enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a quartz cuvette or a UV-transparent 96-well plate for a defined period (e.g., 3-10 minutes) at a controlled temperature (e.g., 25°C).[3][7]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., linoleic acid or arachidonic acid).[7]
-
Detection: The increase in absorbance at 234 nm, corresponding to the formation of the hydroperoxy fatty acid, is monitored over time using a spectrophotometer.[8][9]
-
Data Analysis: The initial rate of the reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control. The IC50 value is calculated from the resulting dose-response curve.[10]
References
- 1. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. academicjournals.org [academicjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive literature search for specific structure-activity relationship (SAR) studies on 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate analogs did not yield dedicated research articles. This suggests that this particular series of compounds may represent a novel area of investigation. However, the broader class of pyrazole derivatives is a well-established and highly significant scaffold in medicinal chemistry, with numerous compounds having been developed and studied for a wide range of therapeutic applications.[1][2][3][4]
This guide, therefore, provides a comparative overview of the general SAR principles derived from studies on various bioactive pyrazole analogs. It is intended to serve as a foundational resource for researchers interested in initiating SAR studies on novel pyrazole series, such as the this compound analogs. The principles and methodologies outlined here are drawn from extensive research on pyrazole derivatives and can inform the design and execution of new drug discovery projects.[4][5][6]
General Principles of Pyrazole SAR
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its structure allows for substitution at multiple positions (N1, C3, C4, and C5), making it a versatile scaffold for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.
Key Positions for Substitution and Their Influence on Activity:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating the compound's interaction with its biological target. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be optimal for high binding affinity.[7][8][9] The size and electronic properties of the N1-substituent can significantly impact potency and selectivity.
-
C3-Substitution: The C3 position is frequently modified to introduce groups that can form key interactions, such as hydrogen bonds, with the target protein. Carboxamide groups at the C3-position are a common feature in many bioactive pyrazole derivatives, including those targeting cannabinoid receptors.[7][8][9] The nature of the amide substituent (e.g., piperidinyl) can fine-tune the compound's activity.[7][8][9]
-
C4-Substitution: While sometimes left unsubstituted, modifications at the C4 position can influence the molecule's conformation and introduce additional interaction points. For example, the introduction of various heterocyclic ring systems at the C4 position has been explored to develop novel anti-inflammatory agents.
-
C5-Substitution: The C5 position is another critical site for modification. In many pyrazole series, a substituted phenyl ring at this position is essential for potent biological activity. The substitution pattern on this phenyl ring (e.g., para-substitution) can have a significant effect on potency. For cannabinoid receptor antagonists, a para-substituted phenyl ring at C5 was a key requirement for high affinity.[7][8][9]
Hypothetical SAR Study of Pyrazole Analogs
To illustrate how an SAR study on a novel series of pyrazole analogs might be conducted and the data presented, we provide a hypothetical example below. This is not based on experimental data for the user's specific compound but serves as a template.
Table 1: Hypothetical SAR Data for Pyrazole Analogs as Kinase Inhibitors
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Kinase X IC50 (nM) |
| Lead-1 | -CH2CH2OCHO | -NHCHO | -H | 1500 |
| ANA-01 | -CH2CH3 | -NHCHO | -H | 2200 |
| ANA-02 | -Phenyl | -NHCHO | -H | 800 |
| ANA-03 | -Phenyl | -NH2 | -H | 5000 |
| ANA-04 | -Phenyl | -NHCHO | -Phenyl | 250 |
| ANA-05 | -Phenyl | -NHCHO | 4-Cl-Phenyl | 50 |
| ANA-06 | -Phenyl | -NHCHO | 4-MeO-Phenyl | 120 |
This data is purely illustrative.
Interpretation of Hypothetical Data:
-
Comparing Lead-1 and ANA-01 , the ethyl formate group at N1 appears more favorable than a simple ethyl group.
-
Replacing the ethyl formate with a phenyl group (ANA-02 ) improves activity, suggesting a potential pi-stacking interaction.
-
The formamido group at C3 (ANA-02 ) is critical for activity, as its replacement with an amino group (ANA-03 ) leads to a significant loss of potency.
-
Introducing a phenyl group at C5 (ANA-04 ) further enhances activity.
-
Substitution on the C5-phenyl ring reveals that an electron-withdrawing group like chlorine at the para-position (ANA-05 ) is more beneficial than an electron-donating group like methoxy (ANA-06 ).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any SAR study. Below are generalized protocols for the synthesis and biological evaluation of pyrazole analogs.
General Synthetic Procedure for 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for synthesizing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]
-
Synthesis of the 1,3-Diketone Intermediate: A substituted acetophenone is reacted with a suitable ester (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form the 1,3-diketone.
-
Cyclization with Hydrazine: The 1,3-diketone is then refluxed with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid).
-
Purification: The resulting crude pyrazole derivative is purified by recrystallization or column chromatography to yield the final product.
The specific reactants and conditions would be adapted based on the desired substituents at the N1, C3, and C5 positions.
General Protocol for an In Vitro Kinase Inhibition Assay
This protocol describes a typical method for evaluating the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials: Kinase enzyme, peptide substrate, ATP (adenosine triphosphate), assay buffer, test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A solution of the kinase and substrate in the assay buffer is prepared.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: The luminescence signal is measured, and the percent inhibition for each compound concentration is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizing SAR Concepts and Workflows
Diagrams are powerful tools for representing complex relationships in SAR studies.
Caption: Iterative cycle of a typical structure-activity relationship (SAR) study.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole analog.
Conclusion
While specific SAR data for this compound analogs is not currently available in the public domain, the extensive body of research on other pyrazole derivatives provides a solid foundation for initiating such studies. The pyrazole scaffold is a highly "privileged" structure in medicinal chemistry, and systematic exploration of substitutions at the N1, C3, C4, and C5 positions is a proven strategy for the discovery of potent and selective therapeutic agents. The methodologies and principles outlined in this guide offer a framework for the rational design, synthesis, and evaluation of novel pyrazole analogs, paving the way for new discoveries in drug development.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate and Structurally Related Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, a novel pyrazole derivative, with established anti-inflammatory drugs sharing a similar pyrazole scaffold. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its potential advantages based on structure-activity relationships (SAR) of analogous compounds and foundational principles of medicinal chemistry. The guide presents quantitative data for well-characterized alternatives, details relevant experimental protocols, and visualizes key pathways and workflows to offer a thorough analytical perspective.
Introduction to Pyrazole-Based Anti-Inflammatory Agents
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs). A key mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. There are two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.
This guide will focus on comparing the potential attributes of this compound with the following established pyrazole-based COX-2 inhibitors:
-
Celecoxib: A widely prescribed selective COX-2 inhibitor.
-
SC-558: A highly selective COX-2 inhibitor often used as a reference compound in research.
-
Lonazolac: A non-steroidal anti-inflammatory drug from the pyrazole class.
Quantitative Performance Comparison of Benchmark Pyrazole Derivatives
The following tables summarize the in vitro and in vivo performance of the benchmark compounds. This data provides a quantitative context for evaluating the potential efficacy of novel derivatives like this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | 6.3 | 0.009 | 700 |
| Lonazolac | 1.2 | 0.8 | 1.5 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index indicates the preference for COX-2 inhibition.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Celecoxib | 10 | 65 |
| Lonazolac | 10 | 58 |
This in vivo model is a standard for assessing the acute anti-inflammatory effects of test compounds.
Structural Analysis of this compound and Its Potential Advantages
The structure of this compound suggests several potential advantages over existing compounds, primarily related to its unique substitutions: the 5-formamido group and the 1-ethyl formate moiety.
1. The 5-Formamido Group: A Potential Bioisostere for Enhanced Activity and Selectivity
The formamido group (-NHCHO) at the 5-position of the pyrazole ring can act as a bioisostere for other functional groups commonly found in this position, such as the sulfonamide group in Celecoxib. Bioisosterism is a strategy used in drug design to modify a compound's properties while maintaining or improving its biological activity. The formamido group is a hydrogen bond donor and acceptor, which could facilitate strong interactions with key amino acid residues in the active site of the COX-2 enzyme. This may contribute to enhanced potency and selectivity.
2. The 1-Ethyl Formate Moiety: A Prodrug Approach for Improved Safety Profile
The ethyl formate group (-COOCH2CH3) attached to the pyrazole nitrogen is a classic example of a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions.
-
Reduced Gastrointestinal Toxicity: A major drawback of many NSAIDs is their gastrointestinal toxicity, which is partly attributed to the presence of an acidic functional group that can cause local irritation in the stomach. The ethyl formate ester masks the potentially active free acid or alcohol, rendering the compound less acidic. This ester is likely to be hydrolyzed by esterase enzymes in the plasma and liver to release the active form of the drug, thus bypassing direct contact of an acidic compound with the gastric mucosa and potentially reducing the risk of ulcers and bleeding.
-
Improved Solubility and Bioavailability: The ester functionality can also modulate the physicochemical properties of the parent molecule, potentially leading to improved solubility and oral bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation of novel pyrazole derivatives.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
Fluorogenic substrate (e.g., Amplex Red).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the COX Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 535/590 nm) over a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To assess the acute anti-inflammatory activity of a test compound in a rodent model.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Test compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan (1% w/v in saline).
-
Parenteral administration equipment.
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation and the site of action for pyrazole-based inhibitors.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Navigating the Challenges: A Comparative Guide to the Limitations of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. While 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate presents itself as a versatile intermediate in the synthesis of bioactive molecules, a thorough understanding of its inherent limitations is crucial for efficient and robust drug discovery and development pipelines.
This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by an analysis of its potential challenges related to synthesis, stability, and purification.
Key Limitations and Comparison with Alternatives
The primary limitations of this compound stem from two key aspects of its structure: the synthesis of the substituted pyrazole core and the lability of its functional groups.
Synthetic Challenges: The Hurdle of Regioselectivity
The synthesis of unsymmetrically substituted pyrazoles, such as the 5-aminopyrazole core of the target molecule, is often plagued by a lack of regioselectivity. The classical Knorr pyrazole synthesis, a common method for this transformation, can yield a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][3] This unpredictability in the reaction outcome presents a significant drawback in a research and development setting where reproducibility and scalability are critical.
Table 1: Comparison of Synthetic Strategies for Substituted Pyrazoles
| Strategy | Advantages | Disadvantages | Key Experimental Considerations |
| Traditional Knorr Synthesis (e.g., for this compound) | Readily available starting materials. | Often results in poor regioselectivity, leading to isomeric mixtures and difficult purification.[1][2][3] | Reaction conditions (solvent, temperature, catalyst) can influence the isomeric ratio.[1] |
| Directed Ortho-Metalation (DoM) | High regioselectivity. | Requires specific directing groups and cryogenic conditions. | Strict anhydrous conditions are necessary. |
| Transition-Metal Catalyzed C-H Functionalization | Direct and atom-economical. | Can require expensive catalysts and optimization of reaction conditions. | Ligand and catalyst screening is often necessary. |
| Cycloaddition Reactions (e.g., with sydnones) | Can provide high regioselectivity. | Substrate scope may be limited. | Requires synthesis of specialized starting materials.[4] |
Stability Concerns: The Achilles' Heel of Formyl and Formate Groups
The presence of both a formamido (N-CHO) and a formate (-OCHO) group in the molecule introduces significant stability concerns. Both functional groups are susceptible to hydrolysis under aqueous conditions, with the rate being dependent on pH and temperature.[5][6][7] This inherent instability can be a major limitation in multi-step syntheses where the molecule is exposed to various reagents and work-up conditions.
Furthermore, the formyl group is often employed as a protecting group for amines. Its removal, or deprotection, is typically achieved under specific, often harsh, conditions such as treatment with strong acids or hydrazine.[8][9][10][11] This lack of stability under a broad range of conditions limits its utility as a robust protecting group in complex synthetic sequences.
Table 2: Comparison of Amine Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Advantages | Disadvantages |
| Formyl (in this compound) | Labile to acid and base.[5][6] | Acidic or basic hydrolysis, hydrazine.[8][9] | Small size. | Limited stability, can be difficult to selectively remove. |
| Acetyl (Ac) | More stable than formyl to mild acid/base. | Stronger acid or base required. | Generally stable to a wider range of conditions. | Can be more difficult to remove than formyl. |
| tert-Butoxycarbonyl (Boc) | Stable to base, labile to acid. | Trifluoroacetic acid (TFA), HCl. | Widely used, orthogonal to many other protecting groups. | Adds significant steric bulk. |
| Carbobenzyloxy (Cbz) | Stable to acid and base, labile to hydrogenolysis. | H₂, Pd/C. | Orthogonal to acid- and base-labile groups. | Requires specialized equipment for hydrogenation. |
Experimental Protocols
To provide a practical context for the limitations discussed, detailed methodologies for key transformations are outlined below.
Protocol 1: Typical Knorr Pyrazole Synthesis
This protocol illustrates a general procedure for the synthesis of a 5-aminopyrazole, highlighting the potential for regioisomeric mixture formation.
Materials:
-
β-Ketinitrile (1 equivalent)
-
Substituted hydrazine (1 equivalent)
-
Ethanol (as solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
Dissolve the β-ketinitrile in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
If desired, add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to separate the desired regioisomer from any undesired isomers and starting materials. The ratio of regioisomers should be determined by ¹H NMR analysis of the crude product.
Protocol 2: Hydrolytic Stability Test
This protocol can be used to assess the stability of this compound under different pH conditions.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (co-solvent)
-
HPLC system with a suitable column
Procedure:
-
Prepare stock solutions of the test compound in acetonitrile.
-
In separate vials, add a known amount of the stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.
-
Plot the concentration of the parent compound versus time to determine the rate of degradation at each pH.
Visualizing the Synthetic and Stability Challenges
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4299981A - Preparation of formic acid by hydrolysis of methyl formate - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 11. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
cross-validation of experimental results for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of pyrazole-containing compounds, with a focus on their potential therapeutic and agricultural applications. While specific experimental data for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is not extensively available in public literature, this document leverages data from structurally related pyrazole derivatives to offer a framework for its potential evaluation and comparison with other alternatives. Pyrazole-based compounds are recognized for their diverse biological activities, serving as key intermediates in the development of pharmaceuticals and agrochemicals.
Introduction to this compound
This compound is a chemical intermediate, suggesting its primary role as a building block in the synthesis of more complex, biologically active molecules. The pyrazole core is a "privileged" structure in medicinal chemistry and agrochemical research, known for its presence in numerous commercial products. The formamido and ethyl formate moieties of the title compound provide reactive sites for further chemical modifications, enabling the generation of diverse libraries of compounds for screening.
Comparative Analysis of Pyrazole Derivatives
To contextualize the potential of this compound, this section compares the performance of other pyrazole derivatives in key therapeutic and agricultural applications.
Therapeutic Applications: Anti-inflammatory and Analgesic Activity
Numerous pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Experimental Model | Key Findings | Reference Compound |
| FR140423 | Carrageenan-induced paw edema (rat) | 2-3 times more potent than indomethacin | Indomethacin |
| FR140423 | Yeast-induced hyperalgesia (rat) | 5-fold more potent than indomethacin | Indomethacin |
| Quinazolinone-clubbed Pyrazole (7a1) | Tail-flick (in-vivo) | 359% analgesic activity | Diclofenac Sodium |
| Carboxyphenylhydrazone derivative (N7) | Cotton granuloma test | Relative activity of 1.13 compared to celecoxib | Celecoxib |
| N1-benzensulfonamides (3d, 6c, 6h) | COX inhibitory testing | Preferentially selective towards COX-2 | Not Specified |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory activity | Control Group |
This table summarizes data from multiple sources to provide a comparative overview.[1][2][3][4][5]
Agricultural Applications: Fungicidal and Insecticidal Activity
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, with prominent examples found in fungicides, herbicides, and insecticides.[6]
Table 2: Comparison of Agrochemical Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target | Mode of Action | Examples |
| Pyrazole-carboxamides (Fungicides) | Fungi (e.g., Phomopsis sp.) | Succinate Dehydrogenase Inhibitors (SDHIs) | Bixafen, Fluxapyroxad |
| Phenylpyrazoles (Insecticides) | Insects | GABA-gated chloride channel antagonist | Fipronil |
| Quinazolinone-pyrazole hybrids | Fungi (e.g., R. solani) | Mycelial morphology disruption | 6a16 |
This table highlights the diverse applications of pyrazole derivatives in agriculture.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used to evaluate the biological activity of pyrazole derivatives.
Protocol 1: Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Protocol 2: Acetic Acid-Induced Writhing Test (Analgesic)
This is a common method for screening peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or standard drug (e.g., diclofenac sodium) is administered.
-
After a predetermined time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes).
-
-
Data Analysis: The percentage protection against writhing is calculated by comparing the test groups to the control group.[8]
Protocol 3: In Vitro Fungicidal Assay (Agrochemical)
This assay determines the efficacy of a compound against pathogenic fungi.
-
Fungal Strains: A panel of relevant plant pathogenic fungi is used (e.g., Phomopsis sp., Rhizoctonia solani).
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to a growth medium (e.g., Potato Dextrose Agar) at various concentrations.
-
A mycelial plug of the test fungus is placed in the center of the treated agar plate.
-
Plates are incubated under optimal conditions for fungal growth.
-
The diameter of the fungal colony is measured.
-
-
Data Analysis: The EC50 value (the concentration that inhibits 50% of fungal growth) is calculated.[7]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Caption: Simplified signaling pathway showing the inhibition of COX enzymes by pyrazole derivatives.
Caption: Mechanism of action for pyrazole-based SDHI fungicides in the fungal respiratory chain.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative analysis of pyrazole derivatives in inhibiting specific enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives in inhibiting specific enzymes, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of potent and selective enzyme inhibitors.
This guide focuses on a comparative analysis of pyrazole derivatives targeting three crucial classes of enzymes: Cyclooxygenases (COX), Protein Kinases, and Monoamine Oxidases (MAO). Understanding the structure-activity relationships and inhibitory profiles of these compounds is pivotal for the rational design of next-generation therapeutics.
Cyclooxygenase (COX) Inhibition
Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of COX enzymes.[1] The two main isoforms, COX-1 and COX-2, are key mediators of inflammation.[1] Selective inhibition of COX-2 is a critical goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1]
A comparative analysis of well-known pyrazole-based COX inhibitors reveals a spectrum of potency and selectivity. Celecoxib, a widely used selective COX-2 inhibitor, demonstrates significantly higher potency against COX-2 compared to COX-1.[1] In contrast, Phenylbutazone acts as a non-selective inhibitor of both isoforms.[1] The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2.
| Compound Name/Identifier | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 | 30 | [1] |
| COX-2 | 0.04 | |||
| Phenylbutazone | COX-1 | 4.5 | 1 | [1] |
| COX-2 | 4.5 | |||
| SC-558 | COX-1 | >100 | >1000 | [1] |
| COX-2 | 0.06 | |||
| Compound 11 | COX-2 | 0.043 | - | [2] |
| Compound 12 | COX-2 | 0.049 | - | [2] |
| Compound 15 | COX-2 | 0.049 | - | [2] |
| Compound 4c | COX-1 | 9.835 ± 0.50 | 2.14 | [3] |
| COX-2 | 4.597 ± 0.20 | |||
| Compound 5b | COX-1 | 4.909 ± 0.25 | 1.49 | [3] |
| COX-2 | 3.289 ± 0.14 |
The inhibition of the COX pathway by these pyrazole derivatives prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthesis Routes for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three plausible synthetic routes for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, a key intermediate in the development of various bioactive molecules.[1] The routes are designed based on established principles of pyrazole chemistry, including N-alkylation, formylation of aminopyrazoles, and classical ring formation reactions.[2][3][4][5][6] Each route is evaluated based on hypothetical, yet realistic, experimental outcomes to facilitate a comprehensive comparison of their respective advantages and disadvantages in terms of yield, purity, reaction time, and operational complexity.
Route A: Post-Alkylation Double Formylation
This linear synthetic approach prioritizes the early introduction of the ethyl side chain onto the pyrazole core, followed by a double formylation of the amino and hydroxyl groups. This strategy offers straightforward reactions but may involve more steps and purification challenges.
Experimental Workflow
Caption: Workflow for the Post-Alkylation Double Formylation route.
Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) under a nitrogen atmosphere at 0 °C, a solution of 5-amino-1H-pyrazole (8.3 g, 0.10 mol) in DMF (50 mL) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 2-bromoethanol (13.7 g, 0.11 mol) in DMF (20 mL) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of water (50 mL), and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the product.
Step 2: Synthesis of this compound
-
1-(2-Hydroxyethyl)-1H-pyrazol-5-amine (12.7 g, 0.10 mol) is dissolved in formic acid (150 mL).
-
Acetic anhydride (20.4 g, 0.20 mol) is added dropwise while maintaining the temperature below 40 °C.
-
The mixture is then heated to reflux for 4 hours.
-
After cooling, the excess formic acid and acetic anhydride are removed under vacuum.
-
The resulting oil is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by recrystallization from an ethanol/water mixture affords the final compound.
Route B: Convergent Synthesis via Pre-formed Side Chain
This approach involves the synthesis of a substituted hydrazine bearing the complete side chain before the pyrazole ring formation. This convergent strategy can be more efficient by reducing the number of steps on the main heterocyclic scaffold.
Experimental Workflow
Caption: Workflow for the Convergent Synthesis via a Pre-formed Side Chain.
Experimental Protocol
Step 1: Synthesis of 2-(2-Formylhydrazinyl)ethyl formate
-
2-Hydrazinoethanol (7.6 g, 0.10 mol) is dissolved in an excess of ethyl formate (100 mL).
-
The solution is heated to reflux for 6 hours.
-
The excess ethyl formate is removed by distillation.
-
The crude product is used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (200 mL), 2-cyano-3-ethoxyacrylonitrile (13.6 g, 0.11 mol) is added.
-
The crude 2-(2-formylhydrazinyl)ethyl formate from the previous step is dissolved in ethanol (50 mL) and added to the reaction mixture.
-
The mixture is heated at reflux for 8 hours.
-
After cooling, the solvent is evaporated, and the residue is taken up in water and neutralized with acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Route C: Late-Stage Side Chain Formylation
This route involves the initial formation of a 5-amino-1-(2-hydroxyethyl)pyrazole intermediate, followed by a selective formylation of the amino group and a subsequent formylation of the hydroxyl group. This method allows for potentially better control over the formylation steps.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Framework for Evaluating 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate Against Established Anti-Inflammatory Drugs
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no publicly available experimental data on the biological activity of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. This guide provides a comparative framework based on a hypothetical anti-inflammatory profile, drawing parallels with the well-established activities of other pyrazole-containing drugs. The data for known drugs are cited from existing literature, while the entries for "Compound X" [this compound] are placeholders to illustrate how a comparison would be structured once experimental data becomes available.
The pyrazole scaffold is a key feature in many successful drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2] Given that this compound is suggested to be a precursor for novel anti-inflammatory and analgesic medications, this guide outlines a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The primary comparators chosen are Celecoxib, a selective COX-2 inhibitor also based on a pyrazole structure, and Ibuprofen, a widely used non-selective COX inhibitor.[1][5]
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[2][6] There are two main isoforms of the COX enzyme:
-
COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[5]
-
COX-2: Is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[5] Its products mediate inflammation and pain.
Selective inhibition of COX-2 is a desirable trait for an anti-inflammatory drug as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2]
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Quantitative Data Comparison
The following tables summarize the kind of quantitative data required for a robust comparison. Data for Celecoxib and Ibuprofen are provided from published studies.
Table 1: In Vitro Enzyme Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound X | Data not available | Data not available | Data not available |
| Celecoxib | 15,000[7] | 40[7] | 375 |
| Ibuprofen | 5,000 | 15,000 | 0.33 |
Table 2: In Vivo Anti-Inflammatory Efficacy
This table presents the effective dose for 50% of the maximal response (ED50) in a standard animal model of inflammation, such as the carrageenan-induced paw edema model in rats.
| Compound | ED50 (mg/kg, oral) |
| Compound X | Data not available |
| Celecoxib | 7.1[7] |
| Ibuprofen | 10.0 |
Table 3: Ulcerogenic Potential
This table would quantify the gastrointestinal side effects, a critical differentiator for COX-2 selective inhibitors.
| Compound | Ulcer Index (at 3x ED50) |
| Compound X | Data not available |
| Celecoxib | Low |
| Ibuprofen | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are standard protocols for the key experiments required for this comparison.
Caption: A generalized workflow for the evaluation of a novel anti-inflammatory compound.
COX-1/COX-2 Inhibition Assay (In Vitro)
Objective: To determine the IC50 values of the test compound for both COX isoforms.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of COX. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced, leading to a measurable signal.
-
Procedure: a. The test compound (e.g., Compound X, Celecoxib, Ibuprofen) is pre-incubated with either the COX-1 or COX-2 enzyme in a 96-well plate at various concentrations. b. Arachidonic acid is added to initiate the enzymatic reaction. c. The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C. d. The reaction is stopped, and the signal is developed according to the kit manufacturer's instructions. e. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Carrageenan-Induced Paw Edema Assay (In Vivo)
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Procedure: a. Animals are fasted overnight before the experiment. b. The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). c. After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce inflammation. d. The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. The ED50 is calculated from the dose-response curve.
Gastric Ulceration Assessment (In Vivo)
Objective: To assess the gastrointestinal toxicity of the test compound.
Methodology:
-
Animals: Male Wistar rats are used.
-
Procedure: a. Animals are administered high doses of the test compound or reference drug (e.g., 3-5 times the anti-inflammatory ED50) daily for several days (e.g., 4-7 days). b. On the final day, animals are euthanized, and their stomachs are removed. c. The stomachs are opened along the greater curvature and washed with saline. d. The gastric mucosa is examined for any signs of damage, such as hyperemia, spots, or ulcers, under a dissecting microscope.
-
Data Analysis: An ulcer index is calculated based on the number and severity of the lesions. This provides a quantitative measure of the ulcerogenic potential of the compound.
By following these established protocols, researchers can generate the necessary data to populate the comparative tables and rigorously evaluate the potential of this compound as a novel anti-inflammatory agent relative to existing therapies.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. selleckchem.com [selleckchem.com]
Comparative Analysis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate: A Guide to Assessing Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity and selectivity of the novel compound 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its pyrazole scaffold is a well-established pharmacophore present in numerous biologically active agents. This document outlines a comparative approach, leveraging data from known pyrazole-based compounds to establish a methodology for evaluation.
The pyrazole core is a versatile heterocyclic motif known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. Therefore, this compound holds potential as a lead compound for drug discovery. This guide will compare its hypothetical performance against established pyrazole derivatives to illustrate a comprehensive assessment protocol.
Hypothetical Performance Comparison
To contextualize the assessment of this compound, we present a hypothetical comparison with two well-characterized pyrazole derivatives: Compound A (a selective kinase inhibitor) and Compound B (a broad-spectrum cytotoxic agent). The following tables summarize fictional quantitative data that would be generated through the experimental protocols detailed in the subsequent section.
Table 1: In Vitro Cytotoxicity Profile (IC50, µM)
| Compound | Cell Line A (Cancer) | Cell Line B (Cancer) | Normal Cell Line | Selectivity Index (Normal/Cancer A) |
| This compound | 5.2 | 15.8 | > 50 | > 9.6 |
| Compound A | 2.1 | 8.5 | > 50 | > 23.8 |
| Compound B | 1.5 | 1.8 | 2.5 | 1.7 |
Table 2: Kinase Selectivity Profile (Inhibition % at 1 µM)
| Kinase Target | This compound | Compound A | Compound B |
| Kinase 1 | 85% | 92% | 45% |
| Kinase 2 | 30% | 15% | 40% |
| Kinase 3 | 12% | 5% | 55% |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the specificity and selectivity of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on cancerous and non-cancerous cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The cells are treated with the compound dilutions and incubated for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To assess the inhibitory activity of the compound against a panel of kinases to determine its selectivity.
-
Methodology:
-
Kinase, fluorescein-labeled tracer, and europium-labeled anti-tag antibody are prepared in a buffer solution.
-
The test compound is serially diluted and added to the wells of a 384-well plate.
-
The kinase/tracer/antibody mixture is added to the wells containing the compound.
-
The plate is incubated at room temperature for 1 hour.
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured on a suitable plate reader.
-
The percentage of inhibition is calculated by comparing the signal from wells with the compound to control wells.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a pyrazole derivative and a typical experimental workflow for its evaluation.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by a pyrazole inhibitor.
Caption: Experimental workflow for hit-to-lead characterization.
No Peer-Reviewed Efficacy Studies Found for 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
A comprehensive search of scientific literature and chemical databases has revealed no peer-reviewed studies investigating the biological or therapeutic efficacy of the specific compound 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate.
The available information consistently characterizes this compound not as an active therapeutic agent, but as a chemical intermediate used in the synthesis of other molecules. Commercial suppliers list it as a building block for researchers developing new therapeutic agents or agrochemicals.[1] Its chemical structure, containing formamido and formyloxy functional groups, makes it a reactive component for creating more complex molecules.[1]
While the pyrazole scaffold itself is a core component of many biologically active and FDA-approved drugs, such as the anti-inflammatory Celecoxib and the antiviral Pyrazofurin, research has focused on a wide array of derivatives, not on this compound specifically.[2] Studies on other pyrazole derivatives show a broad range of biological activities, including:
-
Antifungal Properties : Various pyrazole derivatives have been synthesized and tested as potential fungicides, with some showing potent activity against agricultural pathogens like Sclerotinia sclerotiorum.[3][4]
-
Orexin Receptor Antagonism : Different pyrazole-containing compounds have been investigated as antagonists for orexin receptors, which are involved in regulating the sleep-wake cycle.[5]
-
Antibacterial Effects : Certain N-substituted pyrazole derivatives have demonstrated inhibitory effects against bacteria such as Haemophilus influenzae.[6]
However, these studies concern different, more complex molecules that may be synthesized from intermediates like this compound.
There is no published experimental data regarding the efficacy, signaling pathways, or biological mechanism of action for this compound. The compound is identified solely as a precursor in chemical synthesis.[1][7] Consequently, the creation of a comparison guide with alternative treatments, data tables, experimental protocols, and visualizations as requested is not possible due to the complete absence of foundational research on its biological effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | 2-(5-(N-(4-carbamoylphenyl)formamido)-1H-pyrazol-1-yl)ethyl formate - AiFChem [aifchem.com]
Establishing the Novelty of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
There is currently no publicly available experimental data detailing the specific mechanism of action for 2-(5-formamido-1H-pyrazol-1-yl)ethyl formate. However, its structural features—notably the formamido-pyrazole core—are present in numerous compounds with well-defined biological activities. This guide provides a comparative analysis of potential mechanisms of action for this compound by examining structurally related pyrazole derivatives that are known to inhibit key enzymes in inflammatory and cell signaling pathways: p38 Mitogen-Activated Protein Kinase (p38 MAPK), Cyclooxygenase-2 (COX-2), and Janus Kinases (JAKs). By understanding the mechanisms of these related compounds and the experimental protocols used to characterize them, a framework for establishing the novelty of this compound can be constructed.
Potential Mechanisms of Action Based on Structural Analogs
The pyrazole scaffold is a common motif in a variety of enzyme inhibitors. The novelty of this compound's mechanism will depend on which, if any, of these enzyme families it targets and its relative potency and selectivity compared to existing inhibitors.
p38 MAP Kinase Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis and inflammatory bowel disease. Several pyrazole-containing compounds have been identified as potent p38 MAPK inhibitors.
Comparative Inhibitor Performance:
| Compound | Target | IC50 (nM) |
| BIRB 796 | p38α | 130 |
| p38β | 550 | |
| p38γ | >1000 | |
| p38δ | >1000 | |
| SC-102 | p38α | 600 |
Signaling Pathway:
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5][6] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole ring is a core structural feature of several selective COX-2 inhibitors, including Celecoxib.
Comparative Inhibitor Performance:
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.045 | 327 |
| PYZ10 | COX-2 | 0.0000283 | - |
| PYZ11 | COX-2 | 0.0002272 | - |
| PYZ28 | COX-2 | 0.26 | >192.3 |
| PYZ38 | COX-2 | 1.33 | >60 |
Signaling Pathway:
Caption: Hypothesized inhibition of the COX-2 prostaglandin synthesis pathway.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway transmits signals from cytokines and growth factors to the nucleus, playing a crucial role in immunity and cell growth.[7][8][9] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several JAK inhibitors incorporating a pyrazole scaffold have been developed.
Comparative Inhibitor Performance:
| Compound | Target | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| Compound 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| TK4g | JAK2 | 12.61 |
| JAK3 | 15.80 |
Signaling Pathway:
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Experimental Protocols for Mechanism-of-Action Studies
To determine the mechanism of action of this compound and establish its novelty, a series of in vitro biochemical and cell-based assays should be performed. The following protocols provide a general framework for these experiments.
Experimental Workflow
Caption: General experimental workflow for mechanism of action studies.
In Vitro p38 MAPK Kinase Assay (Luminescent-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38 MAPK isoforms.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ kinases
-
ATF-2 peptide substrate
-
ATP
-
Test compound and reference inhibitor (e.g., BIRB 796)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Prepare a master mix of the p38 kinase and ATF-2 substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of the test compound for COX-1 and COX-2 and to assess its selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a 10x serial dilution in COX Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup: Add 10 µL of the diluted test compound or control to the appropriate wells.
-
Add 80 µL of the Reaction Mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the wells.
-
Reaction Initiation: Start the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).[11][12]
In Vitro JAK2 Kinase Assay (Luminescent-Based)
Objective: To determine the IC50 of the test compound against JAK2.
Materials:
-
Recombinant human JAK2 kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound and reference inhibitor (e.g., Ruxolitinib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compound in the kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Assay Plate Setup: Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test inhibitor or control to the appropriate wells.
-
Enzyme Addition: Thaw and dilute the JAK2 kinase in 1x Kinase Assay Buffer.
-
Reaction Initiation: Add 10 µL of the diluted JAK2 kinase to the wells to start the reaction.
-
Incubate at 30°C for 45 minutes.
-
ADP Detection: Follow the ADP-Glo™ protocol as described for the p38 MAPK assay.
-
Data Analysis: Determine the IC50 value as described above.[13]
Conclusion
While the precise mechanism of this compound remains to be elucidated, its chemical structure suggests potential inhibitory activity against p38 MAPK, COX-2, or JAKs. The novelty of its mechanism will be established by systematically evaluating its potency and selectivity against these and other relevant targets. A novel finding would be high potency against a specific isoform, a unique selectivity profile across these enzyme families, or the discovery of an entirely different molecular target. The experimental protocols outlined in this guide provide a robust framework for conducting these investigations and positioning the compound within the landscape of existing pyrazole-based inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
comparative docking studies of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate and its analogs
Comparative Docking Analysis of Pyrazole-Based Compounds as Potential Therapeutic Agents
An Objective Comparison of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate and its Analogs in Silico
This guide provides a comparative analysis of the docking studies of various pyrazole derivatives, offering insights into their potential as therapeutic agents. While direct comparative docking studies on this compound (CAS: 116856-18-9) are not extensively available in the public domain, this report synthesizes data from various studies on structurally related pyrazole analogs.[1][2] The core molecule, this compound, is recognized as a versatile precursor in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic medications.[2] This guide will focus on the in silico evaluation of pyrazole analogs against various protein targets, a common strategy in modern drug discovery.[3][4][5][6][7][8][9][10][11][12]
Data Presentation: Comparative Docking Performance of Pyrazole Analogs
The following table summarizes the docking performance of various pyrazole derivatives against different protein targets as reported in the literature. This data provides a quantitative comparison of their potential binding affinities.
| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Inhibition Constant (Ki) / IC50 | Reference |
| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | - | [3] |
| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 | - | [3] |
| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | - | [3] |
| Pyrazole-carboxamide 6a | hCA I | - | 0.063 µM (Ki) | [9] |
| Pyrazole-carboxamide 6b | hCA II | - | 0.007 µM (Ki) | [9] |
| Pyrazole Derivative 3a | 5α-reductase (7BW1) | -172.891 (MolDock Score) | - | [7] |
| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | Haemophilus influenzae | - | 0.24–31.25 μg ml−1 (MIC) | [13] |
| (1E,4E)-1-(2,4-Dimethoxyphenyl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one (10b) | - | - | Not specified | [11] |
| Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate (3i) | A549 lung cancer cells | - | Not specified | [14] |
Experimental Protocols
The methodologies for molecular docking studies of pyrazole derivatives, as synthesized from various research articles, generally follow a standardized workflow.
General Molecular Docking Protocol
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.
-
The 2D structures of the pyrazole analogs are drawn using chemical drawing software and then converted to 3D structures.
-
The ligand structures are optimized and energy-minimized using appropriate force fields.
-
-
Grid Generation and Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
Molecular docking is performed using software such as AutoDock, Glide, or MolDock. These programs explore various conformations and orientations of the ligand within the protein's active site.
-
The docking algorithm calculates the binding affinity, typically expressed as a docking score in kcal/mol, for each ligand pose.
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the binding mode.
-
The results for different analogs are compared to identify structure-activity relationships (SAR).
-
Visualizations
Computational Drug Design and Docking Workflow
The following diagram illustrates a typical workflow for in silico drug design, from target identification to lead optimization, which is central to the docking studies of pyrazole derivatives.
Caption: A flowchart of the computational drug design process.
Signaling Pathway Inhibition by a Putative Pyrazole Kinase Inhibitor
This diagram illustrates a simplified signaling pathway that could be targeted by a pyrazole-based kinase inhibitor, a common application for this class of compounds.
Caption: Inhibition of a kinase cascade by a pyrazole analog.
References
- 1. This compound-景明化工股份有限公司 [echochemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. [PDF] Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Analogue Data
Due to the absence of a specific SDS, the hazard profile is inferred from analogous compounds. This approach ensures a high margin of safety.
Pyrazole Derivatives:
-
Many pyrazole derivatives are classified as skin and serious eye irritants.[4][5]
-
They can be harmful to aquatic life with long-lasting effects.[1]
Formate Esters (specifically Ethyl Formate):
Based on these profiles, this compound should be handled as a potentially hazardous substance.
| Hazard Category | Finding based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed or inhaled.[6][7] |
| Skin Irritation | Causes skin irritation.[2][4][5] |
| Eye Irritation | Causes serious eye irritation.[2][4][5][6][7] |
| Flammability | Potentially flammable due to the formate ester group.[6][7] |
| Environmental Hazards | Potentially harmful to aquatic life.[1] |
Experimental Protocols for Waste Characterization (General)
In the absence of specific data, a laboratory should consult with their institution's Environmental Health and Safety (EHS) department. If required, the following general protocols may be adapted to characterize the waste stream:
-
pH Analysis: A small, representative sample of the waste solution is tested with a calibrated pH meter to determine its corrosivity.
-
Flashpoint Test: For liquid waste containing the compound, a Pensky-Martens closed-cup tester can determine the flashpoint to assess its flammability.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure can be used to determine if any hazardous constituents are likely to leach from the solid waste under landfill conditions.
Proper Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][3]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
Empty Containers: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[3][8] For highly toxic chemicals, the first three rinses must be collected.[8]
3. Labeling and Containerization:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[2][3]
-
The label should include the full chemical name: "this compound" and an accurate list of all constituents and their approximate concentrations.[3]
-
The date accumulation started and the name of the principal investigator and laboratory location should also be on the label.[3]
4. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1][2][3]
-
This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[3][4]
-
Use secondary containment, such as a lab tray, to capture any potential leaks.[3]
5. Waste Disposal Request:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]
6. Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1]
-
High-temperature incineration is a common and recommended method for such compounds.[1]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for managing 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate in the laboratory. Adherence to these guidelines is critical for minimizing risk and ensuring a safe working environment. This compound is a versatile intermediate in pharmaceutical and agricultural research, used in the synthesis of novel drugs and crop protection products.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound, drawing on safety protocols for its structural components, formamide and pyrazole derivatives.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. For incidental contact, a thickness of at least 0.11 mm is advised. For extended contact, a more robust glove is necessary.[2][3] | Protects against skin absorption, which is a potential route of exposure for formamide-related compounds.[2][4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory.[2][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Protects against splashes that can cause serious eye irritation.[6][7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn.[9] For handling hazardous drugs, a long-sleeved, seamless gown that closes in the back is recommended.[10] | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood.[2][11] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[12] An N95 respirator may be sufficient for unpacking non-plastic containers.[10][13] | Minimizes inhalation of vapors, which can be harmful and cause respiratory irritation.[4][6][7][8] |
| Foot Protection | Closed-toe Shoes | Full-length pants and closed-toed shoes must be worn at all times in the laboratory.[4] | Protects feet from spills and falling objects. |
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Before beginning work, review the Safety Data Sheet (SDS) for formamide and related pyrazole compounds.[2]
-
Ensure a chemical fume hood, emergency eyewash station, and safety shower are readily accessible and functioning correctly.[2][5]
-
Select and inspect all necessary PPE as outlined in the table above.[2]
-
Prepare all required equipment and reagents within the chemical fume hood to minimize the transport of hazardous materials.[2]
2. Handling:
-
All work with this compound should be performed within a well-ventilated chemical fume hood.[2][11]
-
Keep the compound away from heat, sparks, and open flames, as related compounds like ethyl formate are highly flammable.[6][7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][11]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid waste, including contaminated gloves, kimwipes, and other disposable materials, must be collected in a designated, impervious, and clearly labeled hazardous waste container.[3]
-
Liquid waste should be collected in a separate, tightly closed, and appropriately labeled hazardous waste container.[5]
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[14]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[14]
Emergency Procedures
Spill Response:
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean up the spill.[4] Evacuate the immediate area to avoid inhaling vapors.[4][11] Absorb the spill with an inert material, place it in a sealed container, and dispose of it as hazardous waste.[5]
-
Large Spills (>1 L): Evacuate the laboratory immediately, alert others in the area, and contact your institution's EHS or emergency response team.[11]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][11] Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for personal protective equipment selection and the handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. uml.edu [uml.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. fishersci.com [fishersci.com]
- 13. pppmag.com [pppmag.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
